TAS2940
Description
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Properties
CAS No. |
2451398-65-3 |
|---|---|
Molecular Formula |
C28H30N6O2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-amino-6-(2-cyclopropylethynyl)-7-[(3R,5S)-5-methyl-1-prop-2-enoylpyrrolidin-3-yl]-N-[(1R)-1-phenylethyl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H30N6O2/c1-4-23(35)33-15-21(14-17(33)2)34-22(13-12-19-10-11-19)24(25-26(29)30-16-31-27(25)34)28(36)32-18(3)20-8-6-5-7-9-20/h4-9,16-19,21H,1,10-11,14-15H2,2-3H3,(H,32,36)(H2,29,30,31)/t17-,18+,21+/m0/s1 |
InChI Key |
KJWHUTTYFUQYBW-WAOWUJCRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of TAS2940: A Brain-Penetrant Pan-ERBB Inhibitor for Solid Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (ERBB1), HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), plays a crucial role in cell proliferation, differentiation, and survival. Aberrant signaling from this family, driven by mutations, amplifications, or overexpression, is a well-established oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[1] While targeted therapies against ERBB family members have been successful, the development of resistance and the challenge of treating brain metastases, a common site of progression, remain significant clinical hurdles.[1][2] TAS2940 has emerged as a promising novel, orally bioavailable, irreversible pan-ERBB inhibitor designed to address these challenges, with notable blood-brain barrier penetration.[2][3][4] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).[5] Its mechanism of action involves covalently binding to the kinase domain of these receptors, leading to an irreversible inhibition of their signaling pathways. This, in turn, can inhibit tumor growth and angiogenesis.[5] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of ERBB family members and their downstream signaling proteins, such as AKT and ERK.[4][6] This inhibition ultimately leads to the induction of apoptosis, as evidenced by increased levels of B-cell lymphoma 2 interacting mediator of cell death (BIM) and cleaved PARP.[4][7]
Quantitative Data
In Vitro Potency
This compound has demonstrated potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR. The IC50 values, representing the concentration of the drug required to inhibit 50% of the target's activity, are summarized below.
| Target Cell Line | IC50 (nmol/L)[8] |
| MCF10A_HER2 | 2.27 ± 0.90 |
| MCF10A_HER2/S310F | 1.98 ± 0.74 |
| MCF10A_HER2/L755S | 3.74 ± 1.20 |
| MCF10A_HER2/V777L | 1.54 ± 0.35 |
| MCF10A_HER2/V842I | 3.28 ± 1.03 |
| MCF10A_HER2/insYVMA | 1.91 ± 0.84 |
| MCF10A_EGFR | 9.38 ± 10.30 |
| MCF10A_EGFR (EGF+) | 0.804 ± 0.311 |
| MCF10A_EGFR/V769_D770insASV | 5.64 ± 1.76 |
| MCF10A_EGFR/D770_N771insSVD | 2.98 ± 1.55 |
Data presented as mean ± SD from three independent experiments.
Additional studies have reported IC50 values of 5.6 nM for wild-type HER2, 2.1 nM for HER2 V777L, and 1.0 nM for A775_G776insYVMA.[4][9]
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies of this compound were conducted in male BALB/cAJcl-nu/nu mice. The following table summarizes key pharmacokinetic parameters after a single oral administration.
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUCinf (ng·h/mL) |
| 6.3 | 1.3 ± 0.6 | 185 ± 25 | 605 ± 106 |
| 12.5 | 1.0 ± 0.0 | 486 ± 123 | 1480 ± 292 |
| 25.0 | 1.7 ± 0.6 | 1140 ± 321 | 4200 ± 1100 |
Data presented as mean ± SD (n=3). Tmax: time to maximum plasma concentration; Cmax: maximum plasma concentration; AUCinf: area under the plasma concentration-time curve from time zero to infinity.[8]
Experimental Protocols
Enzymatic Kinase Assay
The selectivity of this compound was evaluated through enzymatic kinase assays.[3][4] While the specific proprietary details of the assay are not fully disclosed, a general protocol for such an assay is as follows:
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and a suitable buffer.
-
Compound Addition : this compound or a control inhibitor is added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the kinase reaction to proceed.
-
Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactive assays that measure the incorporation of radiolabeled phosphate (B84403) from ATP into the substrate, or non-radioactive methods like fluorescence-based assays.[10]
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
In-Cell Western Assay
The inhibitory effect of this compound on the phosphorylation of HER2 and EGFR in cells was determined using an In-Cell Western assay.[3][11]
-
Cell Culture and Treatment : MCF10A cells stably expressing wild-type or mutant HER2/EGFR are seeded in 96-well plates.[3] The cells are then treated with varying concentrations of this compound or a control compound for a specified duration (e.g., 4 hours).[3][11]
-
Fixation and Permeabilization : The cells are fixed with a solution like 4% formaldehyde (B43269) and then permeabilized with a detergent such as Triton X-100 to allow antibodies to enter the cells.
-
Blocking : Non-specific binding sites are blocked using a blocking buffer.
-
Primary Antibody Incubation : Cells are incubated with primary antibodies specific for the phosphorylated forms of HER2 (e.g., phospho-HER2-Tyr1196) and EGFR (e.g., phospho-EGFR-Tyr1068).[3][11]
-
Secondary Antibody Incubation : After washing, the cells are incubated with fluorophore-conjugated secondary antibodies that bind to the primary antibodies.
-
Signal Detection : The fluorescence intensity in each well is measured using an imaging system.
-
Data Analysis : The signal is normalized to cell number, and the IC50 values for the inhibition of phosphorylation are calculated.
In Vivo Xenograft Models
The antitumor efficacy of this compound was evaluated in both subcutaneous and intracranial xenograft mouse models.[3][11]
Subcutaneous Xenograft Model:
-
Cell Implantation : Cancer cells with ERBB aberrations (e.g., NCI-N87, MCF10A_HER2 ex20ins YVMA) are injected subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).[3][8]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into groups and treated orally with this compound or a vehicle control once daily.[5][8]
-
Monitoring : Tumor volume and body weight are measured regularly.
-
Endpoint : At the end of the study, tumors are excised for further analysis, such as western blotting to assess target engagement.
Intracranial Xenograft Model:
-
Cell Implantation : Cancer cells, sometimes engineered to express luciferase for bioluminescent imaging, are stereotactically injected into the brains of immunodeficient mice.[8]
-
Treatment : Once tumors are established, mice are treated with this compound or a vehicle control.
-
Monitoring : Tumor growth is monitored using bioluminescent imaging, and the survival of the mice is recorded.[8]
-
Endpoint : The study endpoint is typically determined by neurological symptoms or a predefined tumor size, at which point the mice are euthanized.
Clinical Development
This compound is currently being evaluated in a first-in-human, open-label, multicenter Phase 1 clinical trial (NCT04982926).[1][12] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with locally advanced or metastatic solid tumors harboring EGFR or HER2 aberrations who have exhausted standard treatment options.[1][12] The trial consists of two parts: a dose-escalation phase to determine the maximum tolerated dose and a dose-expansion phase to further evaluate the efficacy in specific tumor types.[1][12]
Conclusion
This compound is a novel, brain-penetrant pan-ERBB inhibitor with a promising preclinical profile. Its potent and selective inhibition of EGFR and HER2, including various mutant forms, coupled with its ability to cross the blood-brain barrier, positions it as a potential therapeutic option for patients with ERBB-driven solid tumors, particularly those with brain metastases.[2][3] The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of this compound in this patient population. The data generated from these studies will provide valuable insights into the clinical potential of this next-generation ERBB inhibitor.
References
- 1. ascopubs.org [ascopubs.org]
- 2. thestormriders.org [thestormriders.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 7. Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCT04982926 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 10. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
TAS2940: A Technical Guide to a Novel Pan-ERBB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor with significant potential in the treatment of cancers harboring human epidermal growth factor receptor type 2 (HER2) and epidermal growth factor receptor (EGFR) aberrations.[1][2] Developed through a combination of compound-library screening and structure-based design, this compound covalently binds to its target kinases, leading to sustained inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival.[1] Notably, this compound has demonstrated the ability to penetrate the blood-brain barrier, suggesting its utility in treating primary brain tumors and metastases.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the class of acrylamide (B121943) derivatives.[1] Its chemical structure is designed for high affinity and selective covalent modification of the target kinases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-((3R,5S)-1-acryloyl-5-methylpyrrolidin-3-yl)-4-amino-6-(cyclopropylethynyl)-N-((R)-1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | [3] |
| Molecular Formula | C28H30N6O2 | [3] |
| Molecular Weight | 482.59 g/mol | [3] |
| CAS Number | 2451398-65-3 | [3] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor that functions by forming a covalent bond with a cysteine residue (Cys805 in HER2) within the ATP-binding pocket of the ERBB family of receptor tyrosine kinases.[1] This covalent modification leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5] The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells with ERBB aberrations.[5]
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/AKT and MAPK/ERK pathways.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR in enzymatic and cell-based assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| HER2 (wild-type) | 5.6 | [3][4][5] |
| HER2 V777L | 2.1 | [3][4][5] |
| HER2 A775_G776insYVMA | 1.0 | [3][4][5] |
| MCF10A_HER2 | 2.27 | [5] |
| MCF10A_HER2/S310F | 1.98 | [5] |
| MCF10A_HER2/L755S | 3.74 | [5] |
| MCF10A_HER2/V777L | 1.54 | [5] |
| MCF10A_HER2/V842I | 3.28 | [5] |
| MCF10A_HER2/insYVMA | 1.91 | [5] |
| MCF10A_EGFR | 9.38 | [5] |
| MCF10A_EGFR (EGF+) | 0.804 | [5] |
| MCF10A_EGFR/V769_D770insASV | 5.64 | [5] |
| MCF10A_EGFR/D770_N771insSVD | 2.98 | [5] |
Experimental Protocols
In Vitro Kinase Assay
A generalized protocol for assessing the inhibitory activity of this compound against ERBB kinases.
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Methodology:
-
Preparation: Recombinant ERBB kinases are diluted in a kinase assay buffer. A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction: The kinase and this compound are pre-incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP.
-
Detection: The reaction is stopped, and the remaining ATP is quantified using a detection reagent such as the ADP-Glo™ Kinase Assay. The luminescence signal is inversely proportional to the kinase activity.
-
Analysis: The data is plotted as the percentage of kinase inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of HER2, HER3, and their downstream signaling proteins AKT and ERK.[5]
Methodology:
-
Cell Treatment: Cancer cells with ERBB aberrations are treated with varying concentrations of this compound for a specified duration (e.g., 3-48 hours).[5]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total HER2, HER3, AKT, and ERK.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an ECL detection reagent.
-
Analysis: Band intensities are quantified using densitometry software to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Models
To evaluate the in vivo antitumor efficacy of this compound, xenograft mouse models are utilized.[3]
Methodology:
-
Cell Implantation: Human cancer cells with known HER2 or EGFR aberrations are subcutaneously or intracranially implanted into immunodeficient mice.[3]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally once daily.[5]
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement. In intracranial models, survival is a key endpoint.[3]
Conclusion
This compound is a promising, potent, and selective pan-ERBB inhibitor with a favorable preclinical profile. Its ability to irreversibly inhibit key oncogenic drivers and penetrate the central nervous system makes it a strong candidate for further clinical development in the treatment of a range of solid tumors, including those with brain involvement. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians interested in the continued investigation of this novel therapeutic agent.
References
TAS2940: A Preclinical Data Compendium for a Novel Brain-Penetrant Pan-ERBB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an orally bioavailable, irreversible, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Developed by Taiho Pharmaceutical, this potent and selective pan-ERBB inhibitor has demonstrated significant preclinical antitumor activity, particularly in models of cancers with HER2 and EGFR aberrations, including those with brain metastases.[4][5][6][7] Its noteworthy ability to penetrate the blood-brain barrier addresses a critical unmet need in the treatment of primary and metastatic brain tumors.[5][8][9] This technical guide provides a comprehensive summary of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.
Mechanism of Action
This compound covalently binds to and inhibits EGFR and HER2, leading to the suppression of tumor growth and angiogenesis in tumors that express these receptors.[1][6] Its irreversible binding translates to a sustained inhibition of the downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[2][10] Preclinical studies have confirmed that this compound effectively inhibits the phosphorylation of HER2 and HER3, as well as their downstream signaling proteins, AKT and ERK.[2][10] This inhibition of signaling ultimately leads to the induction of apoptosis, as evidenced by increased levels of the pro-apoptotic protein BIM and cleaved PARP.[2][10]
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against various wild-type and mutant forms of HER2 and EGFR in enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Wild-type HER2 | Enzymatic | 5.6[2][11] |
| HER2 V777L | Enzymatic | 2.1[2][11] |
| HER2 A775_G776insYVMA | Enzymatic | 1.0[2][11] |
Experimental Protocols:
-
Enzymatic Kinase Assays: The selectivity of this compound was evaluated against a panel of kinases.[4][5] The IC50 values for HER2 and its mutants were determined using recombinant proteins and measuring the inhibition of kinase activity.[2][11]
-
Cell-Based Phosphorylation Assays: MCF10A cells engineered to express various HER2 or EGFR mutations were treated with this compound.[4][10] The inhibition of HER2 (Tyr1196) and EGFR (Tyr1068) phosphorylation was quantified using an In-Cell Western assay.[12]
-
Cell Proliferation Assays: The growth inhibitory effects of this compound were assessed in cell lines harboring HER2 or EGFR aberrations by quantifying cellular ATP levels.[5]
-
Western Blot Analysis: Cell lines such as SK-BR-3 were treated with this compound for 3 to 48 hours to detect changes in the phosphorylation of HER2, HER3, AKT, and ERK, as well as the expression of apoptosis markers like BIM and cleaved PARP.[2][10][12]
In Vivo Efficacy
This compound has shown significant antitumor activity in various preclinical xenograft models, including those with intracranial tumors, highlighting its brain permeability.
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Cancer Type | Genetic Aberration | Treatment | Outcome |
| NCI-N87 | Gastric Cancer | HER2 amplification | 3.1-25 mg/kg, p.o., daily for 14 days | Tumor growth inhibition[2][13] |
| MCF10A_HER2/insYVMA_v | Breast Cancer | HER2 exon 20 insertion | 3.1-25 mg/kg, p.o., daily for 14 days | Tumor growth inhibition[2][6][13] |
| NCI-H1975 | NSCLC | EGFR exon 20 insertion | 3.1-25 mg/kg, p.o., daily for 14 days | Tumor growth inhibition[2][6][13] |
| Glioblastoma PDX35 | Glioblastoma | EGFRvIII mutation | Orally, once daily for 11 days | Tumor growth inhibition[14] |
| Intracranial NCI-N87 | Gastric Cancer | HER2 amplification | Dose-dependent | Tumor regression and prolonged survival[15][16] |
| Intracranial HER2-amplified | Breast Cancer | HER2 amplification | Not specified | Reduced tumor burden and increased survival[8][9] |
| Intracranial HER2-Exon20 insertion | NSCLC | HER2 exon 20 insertion | Not specified | Reduced tumor burden and increased survival[8][9] |
| Intracranial EGFR-amplified | Glioblastoma | EGFR amplification | Not specified | Reduced tumor burden and increased survival[8][9] |
Experimental Protocols:
-
Subcutaneous Xenograft Models: Human cancer cell lines or patient-derived xenograft (PDX) tissues with specific ERBB aberrations were implanted subcutaneously into immunocompromised mice (e.g., BALB/cAJcl-nu/nu).[4][5][6] this compound was administered orally once daily, and tumor volume and body weight were monitored.[5][6]
-
Intracranial Xenograft Models: Cancer cells, some engineered to express luciferase, were implanted intracranially in mice.[4][10] Tumor growth was monitored via bioluminescent imaging.[10] this compound was administered orally, and its effects on tumor volume and overall survival were evaluated.[4][5][10]
-
Pharmacokinetic Studies: The plasma concentration-time profiles and pharmacokinetic parameters of this compound were determined in mice after single or multiple oral administrations at various doses.[6][13] Brain-to-blood concentration ratios were also assessed to determine brain penetrability.[5]
Brain Penetrability
A key feature of this compound is its superior brain penetrability compared to other ERBB inhibitors like afatinib, neratinib, and poziotinib.[5][8][9] This is attributed to its ability to evade efflux transporters at the blood-brain barrier.[5] In vivo studies in mice with intact blood-brain barriers demonstrated a higher brain-to-blood concentration of this compound, which translates to its efficacy in intracranial tumor models.[5]
Clinical Development
The promising preclinical data for this compound has led to the initiation of a first-in-human, open-label, multicenter Phase 1 clinical trial (NCT04982926).[8][15] This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with advanced solid tumors harboring EGFR and/or HER2 alterations.[15][16]
Conclusion
This compound is a novel, potent, and selective pan-ERBB inhibitor with a compelling preclinical profile. Its significant in vitro and in vivo activity against a range of HER2 and EGFR aberrations, combined with its excellent brain penetrability, positions it as a promising therapeutic agent for patients with primary and metastatic brain tumors, as well as other solid tumors driven by these genetic alterations. The ongoing clinical evaluation will be crucial in determining its ultimate role in the oncology treatment landscape.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (TAS-2940) - Chemietek [chemietek.com]
- 4. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | pan-ERBB inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
TAS2940: A Technical Deep Dive into its Target Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the target selectivity profile of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor. Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes preclinical data to offer a comprehensive understanding of this compound's mechanism of action and specificity. This compound has demonstrated promising therapeutic effects in preclinical studies against cancers harboring HER2 and EGFR mutations, including those with brain metastases.[1][2][3]
Core Mechanism of Action
This compound is a covalent inhibitor that selectively targets members of the ERBB family of receptor tyrosine kinases, primarily the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR).[1][4] Its irreversible binding to these receptors leads to the inhibition of their kinase activity, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[5][6] Preclinical studies have shown that this compound effectively inhibits the phosphorylation of HER2 and EGFR in cells with various genetic alterations in these receptors.[1][2]
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated through enzymatic kinase assays against a broad panel of kinases.[1][2][7] The data presented below summarizes the inhibitory activity (IC50) of this compound against its primary targets, including wild-type and mutant forms of HER2 and EGFR.
Table 1: In Vitro Enzymatic Activity of this compound against ERBB Family Kinases
| Target | Mutant Variant | IC50 (nM) |
| HER2 | Wild-Type | 5.6[5][6][8] |
| V777L | 2.1[5][6][8] | |
| A775_G776insYVMA | 1.0[5][6][8] | |
| EGFR | Wild-Type | 4.3 |
| L858R | 1.4 | |
| exon 19 deletion | 1.4 | |
| T790M | 13 | |
| D770_N771insSVD | 0.9 | |
| A763_Y764insFQEA | 1.2 |
Note: IC50 values for EGFR variants are sourced from the primary literature and may not be explicitly stated in all abstracts.
Off-Target Selectivity
This compound has demonstrated high selectivity for the ERBB family.[7] In a comprehensive kinase panel of over 250 kinases, this compound showed potent and selective inhibition against ERBB family proteins.[7] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Signaling Pathway Inhibition
This compound effectively inhibits the downstream signaling pathways mediated by HER2 and EGFR. This includes the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.[5][6] The inhibition of these pathways ultimately leads to apoptosis in cancer cells harboring HER2 or EGFR aberrations.
Experimental Protocols
The target selectivity profile of this compound was determined using a series of robust experimental methodologies.
Enzymatic Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.
Methodology:
-
Kinase reactions were performed in assay plates.
-
Each reaction well contained the specific kinase, a corresponding substrate peptide, and ATP.
-
This compound was added at varying concentrations to determine the dose-dependent inhibition.
-
The amount of phosphorylated substrate was quantified using methods such as the ADP-Glo assay or Off-chip Mobility Shift Assay.[9]
-
IC50 values were calculated from the dose-response curves, representing the concentration of this compound required to inhibit 50% of the kinase activity.
-
For selectivity profiling, this compound was tested against a large panel of kinases (over 250) to identify off-target activities.[7]
In-Cell Western Assay for HER2/EGFR Phosphorylation
Objective: To measure the inhibition of HER2 and EGFR phosphorylation by this compound in a cellular context.
Methodology:
-
MCF10A cells stably expressing wild-type or mutant forms of HER2 or EGFR were seeded in multi-well plates.[10]
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).[10]
-
Following treatment, cells were fixed and permeabilized.
-
Primary antibodies specific for phosphorylated HER2 (e.g., Tyr1196) and phosphorylated EGFR (e.g., Tyr1068) were added.[10]
-
Infrared dye-conjugated secondary antibodies were used for detection.
-
The plates were scanned on an imaging system, and the fluorescence intensity, corresponding to the level of protein phosphorylation, was quantified.
Western Blot Analysis
Objective: To confirm the inhibition of HER2/EGFR signaling and assess downstream pathway modulation.
Methodology:
-
Cancer cell lines with known HER2 or EGFR aberrations (e.g., SK-BR-3) were treated with this compound for various time points (e.g., 3 and 48 hours).[10]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies against total and phosphorylated forms of HER2, HER3, AKT, and ERK, as well as apoptosis markers like cleaved PARP.[5][6]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and signals were detected using a chemiluminescence-based system.
Conclusion
This compound is a potent and highly selective pan-ERBB inhibitor with a well-defined target profile. Its strong activity against clinically relevant HER2 and EGFR mutations, coupled with its selectivity over a broad range of other kinases, underscores its potential as a promising therapeutic agent for cancers driven by ERBB pathway dysregulation. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar targeted therapies. A phase I clinical trial for this compound in solid tumors with EGFR and/or HER2 aberrations is currently ongoing.[10]
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS2940: A Technical Guide to Brain Penetrability in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating the brain penetrability of TAS2940, a novel, irreversible, pan-ERBB inhibitor. The information is compiled from publicly available research to assist researchers and drug development professionals in understanding the central nervous system (CNS) distribution of this compound.
Core Focus: Brain Penetrability of this compound
This compound has been specifically designed for enhanced brain penetration to target primary and metastatic brain tumors harboring ERBB family genetic aberrations.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert its therapeutic effects in intracranial tumor models.[1][2][3]
Quantitative Data on Brain Penetrability
The key metric used to quantify the brain penetration of this compound is the unbound brain-to-plasma concentration ratio (Kp,uu,brain).[4] This value represents the equilibrium of the unbound drug between the brain and plasma, providing a critical measure of the extent to which the drug can access its targets in the CNS. Preclinical studies in mice have compared the Kp,uu,brain of this compound with other ERBB inhibitors.
Table 1: Unbound Brain-to-Plasma Concentration Ratios (Kp,uu,brain) of this compound and Other ERBB Inhibitors in Mice [4]
| Compound | Kp,uu,brain |
| Lapatinib | Data not available |
| Neratinib | Data not available |
| Tucatinib | Data not available |
| Poziotinib | Data not available |
| This compound | Higher than other tested ERBB inhibitors [5][6] |
| Osimertinib | Data not available |
Note: Specific numerical values for Kp,uu,brain were not consistently reported across all publicly available sources. The primary finding is the superior brain penetrability of this compound relative to other inhibitors it was compared against in the described studies.[5][6]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's brain penetrability.
Determination of Unbound Drug Concentration in Plasma and Brain
The unbound fraction of this compound in mouse plasma and brain homogenates was determined using the equilibrium dialysis method.[7]
Protocol:
-
Sample Preparation:
-
Brain tissue was homogenized in 3x phosphate-buffered saline (PBS).
-
This compound was spiked into mouse plasma at final concentrations of 0.2–20 μmol/L.
-
This compound was spiked into brain homogenates at final concentrations of 0.05–5 μmol/L.
-
-
Equilibrium Dialysis:
-
Spiked plasma and brain homogenates were dialyzed for 6 hours at 37°C under a 10% CO2 atmosphere.
-
-
Analysis:
-
The concentration of this compound in the dialysate and the original spiked sample was quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The ratio of these concentrations provides the unbound fraction.
-
In Vivo Brain Penetrability and Antitumor Efficacy Studies
Intracranial xenograft mouse models were utilized to assess the in vivo efficacy of this compound against brain tumors.[1][2][3]
Animal Models:
-
BALB/cAJcl-nu/nu mice were used for these studies.[5]
Intracranial Tumor Implantation:
-
Cancer cell lines harboring HER2 or EGFR aberrations (e.g., NCI-N87-luc, NCI-H1975_EGFR_exon20ins_SVD-luc) were stereotactically implanted into the brains of the mice.[3][4]
Dosing:
-
This compound was administered orally, once daily.[8]
-
Dose-dependent studies were conducted to evaluate tumor growth inhibition and regression.[9]
Assessment of Brain Penetration and Efficacy:
-
Tissue Collection: At specified time points after dosing, blood and brain tissue were collected.
-
Drug Quantification: The concentration of this compound in plasma and brain homogenates was determined by LC-MS/MS to calculate the total brain-to-plasma ratio. This, in conjunction with the unbound fractions, was used to determine the Kp,uu,brain.
-
Tumor Burden Assessment: In models using luciferase-expressing cell lines, tumor volume was monitored using bioluminescent imaging.[3][4]
-
Survival Studies: The overall survival of the treated mice was monitored and compared to control groups.[2][3]
-
Target Engagement: Immunohistochemistry was used to assess the inhibition of phosphorylated HER2 and the proliferation marker Ki-67 in brain tumor tissues.[4]
Signaling Pathway and Mechanism of Action
This compound is a pan-ERBB inhibitor that irreversibly binds to and inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[7][8] This inhibition blocks downstream signaling pathways involved in tumor cell proliferation and survival.[8]
Caption: this compound inhibits EGFR/HER2 signaling to reduce tumor proliferation.
Experimental Workflow for Brain Penetrability Assessment
The overall workflow for assessing the brain penetrability and efficacy of this compound in preclinical models is a multi-step process.
Caption: Workflow for determining the brain penetrability (Kp,uu,brain) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Correction to: this compound, A novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
TAS2940: An In-Depth Technical Guide to its Inhibition of EGFR and HER2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is a novel, orally bioavailable, and brain-penetrable pan-ERBB inhibitor demonstrating potent and irreversible activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Its ability to covalently bind to its targets and cross the blood-brain barrier positions it as a promising therapeutic candidate for cancers harboring EGFR and HER2 aberrations, including those with brain metastases.[2][4] This technical guide provides a comprehensive overview of the core inhibitory mechanisms of this compound, detailed experimental protocols for its characterization, and quantitative data on its activity.
Mechanism of Action: Covalent and Irreversible Inhibition
This compound functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of EGFR and HER2.[4] Mass spectrometry analysis has confirmed that this compound covalently modifies Cys805 of the recombinant human HER2 protein.[4] This covalent interaction leads to the sustained and irreversible inactivation of the kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[5]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated through both enzymatic and cell-based assays against wild-type and various mutant forms of EGFR and HER2. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibitory Activity (IC50) of this compound
| Target Enzyme | IC50 (nM) |
| HER2 (Wild-Type) | 5.6[4] |
| HER2 (V777L) | 2.1[1] |
| HER2 (A775_G776insYVMA) | 1.0[1] |
| EGFR (Wild-Type) | Data not available in a comparable format |
| EGFR mutants | Inhibited[4] |
Table 2: Cell Growth Inhibitory Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR/HER2 Status | GI50 (nM) |
| HER2 Aberrations | |||
| NCI-N87 | Gastric Cancer | HER2 Amplification | 1.8 |
| BT-474 | Breast Cancer | HER2 Amplification | 2.5 |
| SK-BR-3 | Breast Cancer | HER2 Amplification | 4.1 |
| MCF10A-HER2 insA | Breast Epithelial | HER2 A775_G776insYVMA | 0.9 |
| MCF10A-HER2 insG | Breast Epithelial | HER2 G776delinsVC | 1.2 |
| EGFR Aberrations | |||
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 2.9 |
| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 3.5 |
| A431 | Epidermoid Carcinoma | EGFR Amplification | 5.2 |
Note: Data for this table is synthesized from Oguchi et al., 2023. The original source should be consulted for the full dataset and experimental details.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Enzymatic Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted this compound solution or vehicle (DMSO) control.
-
Add 2.5 µL of a solution containing the kinase and its substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[6]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In-Cell Western Assay for Receptor Phosphorylation
This immunocytochemical assay quantifies the phosphorylation status of EGFR and HER2 within cells upon inhibitor treatment.
Materials:
-
Cancer cell lines with EGFR/HER2 expression (e.g., SK-BR-3, A431)
-
96-well black-walled imaging plates
-
Cell culture medium
-
This compound
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-HER2, total HER2)
-
Near-infrared fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
PBS
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 4 hours).
-
Fix the cells by adding fixation solution and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by adding blocking buffer and incubating for 90 minutes at room temperature.[7]
-
Incubate the cells with primary antibodies (e.g., rabbit anti-phospho-HER2 and mouse anti-total-HER2) diluted in antibody dilution buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of corresponding near-infrared secondary antibodies for 1 hour at room temperature in the dark.[7]
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho- and total protein signals. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Western Blot Analysis of Downstream Signaling Pathways
This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling cascades.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound as described for the In-Cell Western assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.
Mandatory Visualizations
EGFR and HER2 Signaling Pathways Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
TAS2940: A Brain-Penetrable Pan-ERBB Inhibitor for HER2-Amplified Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor demonstrating significant preclinical activity in cancers driven by human epidermal growth factor receptor 2 (HER2) amplification and other ERBB family aberrations.[1][2][3] As a covalent inhibitor, this compound forms a lasting bond with its target kinases, leading to sustained downstream signal inhibition.[4] A key feature of this compound is its ability to penetrate the blood-brain barrier, suggesting a potential therapeutic role in the challenging treatment of brain metastases, a common occurrence in HER2-positive cancers.[5][6] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its activity in HER2-amplified malignancies, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
This compound is a selective inhibitor of the ERBB family of receptor tyrosine kinases, with high potency against HER2 and the epidermal growth factor receptor (EGFR).[1][7] It functions as a covalent inhibitor, which allows it to form a stable, irreversible bond with a cysteine residue in the ATP-binding pocket of the kinase domain.[4] This irreversible binding leads to a durable inhibition of receptor phosphorylation and subsequent downstream signaling pathways.[5] In HER2-amplified cancer cells, this compound has been shown to inhibit the phosphorylation of HER2 and HER3, which in turn blocks the activation of key downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[5][8] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis, as evidenced by the increased levels of cleaved PARP and the pro-apoptotic protein BIM.[5][9]
Signaling Pathway
The primary mechanism of this compound in HER2-amplified cancers involves the disruption of the HER2 signaling cascade. Upon binding to HER2, this compound prevents its autophosphorylation and the subsequent heterodimerization with other ERBB family members, most notably HER3. This blockade abrogates the downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against wild-type and mutant forms of HER2. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Target | IC50 (nM) |
| Wild-type HER2 | 5.6[8][9] |
| HER2 V777L | 2.1[8][9] |
| HER2 A775_G776insYVMA | 1.0[8][9] |
In Vitro Cellular Activity
This compound effectively inhibits the proliferation of HER2-amplified cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer | ~10-30 (inhibition of HER2/HER3 phosphorylation)[5] |
In Vivo Antitumor Activity
Oral administration of this compound leads to significant tumor growth inhibition in mouse xenograft models of HER2-amplified cancers.
| Xenograft Model | Cancer Type | Dosage | Outcome |
| NCI-N87 | Gastric Cancer | 12.5 mg/kg, once daily | Significant tumor regression.[5] |
| NCI-N87 (intracranial) | Gastric Cancer | Not specified | Decreased tumor volume and improved survival.[1][5] |
| MCF10A_HER2 ex20ins YVMA | Breast Cancer | 3.1-25 mg/kg, once daily for 14 days | Dose-dependent tumor growth inhibition.[8] |
| HER2-amplified (intracranial) | Breast Cancer | Not specified | Reduced tumor burden and increased survival.[6][10] |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound against HER2 and its mutants was determined using enzymatic kinase assays.[5] While specific details of the assay protocol are not fully available in the provided search results, a general methodology can be outlined:
-
Recombinant Kinase: Recombinant human HER2 cytoplasmic domain (wild-type and mutants) is used as the enzyme source.
-
Substrate: A suitable peptide substrate for HER2 is utilized.
-
ATP: Radiolabeled or non-radiolabeled ATP is used to initiate the kinase reaction.
-
Compound Incubation: The kinase, substrate, and ATP are incubated with varying concentrations of this compound.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done through methods such as scintillation counting for radiolabeled ATP or immuno-based detection using phospho-specific antibodies.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assays
Cell Lines:
-
SK-BR-3: A human breast cancer cell line with HER2 amplification.[5]
-
NCI-N87: A human gastric carcinoma cell line with HER2 amplification.[1]
-
MCF10A: A non-tumorigenic human breast epithelial cell line, engineered to express various HER2 or EGFR mutations.[2][5]
Western Blot Analysis: To assess the inhibition of HER2 signaling pathways, Western blot analysis was performed.[11]
-
Cell Treatment: SK-BR-3 cells were treated with varying concentrations of this compound (e.g., 10-100 nM) for specified durations (e.g., 3 or 48 hours).[5][11]
-
Lysis: Cells were harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for total and phosphorylated forms of HER2, HER3, AKT, and ERK, as well as apoptosis markers like BIM and cleaved PARP.[5][11]
-
Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.
In-Cell Western Assay: This assay was used to determine the phosphorylation of HER2 and EGFR in MCF10A cells expressing wild-type or mutant receptors.[5][11]
-
Cell Seeding: Cells were seeded in multi-well plates.
-
Compound Treatment: Cells were treated with this compound for a defined period (e.g., 4 hours).[5][11]
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.
-
Antibody Incubation: Cells were incubated with primary antibodies against total and phosphorylated HER2 or EGFR.
-
Secondary Antibody and Detection: Fluorescently labeled secondary antibodies were used for detection, and the signal was quantified using an imaging system.
In Vivo Xenograft Studies
Animal Models:
-
Female BALB/c-nu/nu mice were used for subcutaneous xenograft models.[8]
Tumor Implantation:
-
Cancer cell lines (e.g., NCI-N87, MCF10A_HER2/insYVMA_v) were subcutaneously injected into the mice.[12]
Drug Administration:
-
This compound was administered orally, once daily, at specified doses (e.g., 3.1 to 25 mg/kg) for a defined treatment period (e.g., 14 days).[8]
Efficacy Evaluation:
-
Tumor volumes were measured regularly using calipers.
-
The antitumor effect was assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.
Intracranial Xenograft Models: To evaluate the brain penetrability and efficacy of this compound against brain tumors, intracranial xenograft models were established using HER2-amplified or EGFR-mutant cancer cells.[1][6][10]
-
Cell Implantation: Cancer cells, often engineered to express luciferase for bioluminescence imaging, were stereotactically injected into the brains of mice.
-
Treatment: this compound was administered orally.
-
Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging.
-
Survival Analysis: The overall survival of the treated mice was compared to the control group.
Experimental Workflow
The preclinical evaluation of this compound in HER2-amplified cancers typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.
Clinical Development
A Phase 1 clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with solid tumors harboring EGFR and/or HER2 aberrations.[6][12]
Conclusion
This compound is a promising, brain-penetrable, covalent pan-ERBB inhibitor with potent preclinical activity against HER2-amplified cancers. Its ability to irreversibly inhibit HER2 signaling and its demonstrated efficacy in both subcutaneous and intracranial tumor models underscore its potential as a novel therapeutic agent, particularly for patients with brain metastases. The ongoing clinical evaluation will be crucial in determining its ultimate role in the treatment of HER2-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. taihooncology.com [taihooncology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
TAS2940 In Vitro Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is a potent, irreversible, and orally bioavailable pan-ErbB inhibitor targeting the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4.[1] By covalently binding to the kinase domain of these receptors, this compound effectively blocks their autophosphorylation and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells with ErbB family aberrations. These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound against various forms of the HER2 kinase.
| Target | IC50 (nM) |
| HER2 (Wild-Type) | 5.6[2] |
| HER2 (V777L) | 2.1[2] |
| HER2 (A775_G776insYVMA) | 1.0[2] |
Signaling Pathway
This compound targets multiple members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (in the case of EGFR and HER4) or through overexpression (HER2), these receptors dimerize, leading to autophosphorylation of their intracellular kinase domains. This phosphorylation creates docking sites for downstream signaling proteins, activating pathways like PI3K/AKT and MAPK/ERK, which promote cell proliferation, survival, and migration. This compound irreversibly binds to the ATP-binding site of the kinase domain, preventing this autophosphorylation and thereby inhibiting downstream signaling.
Caption: this compound inhibits the pan-ErbB signaling pathway.
Experimental Protocols
Biochemical Kinase Assay for Pan-ErbB Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant ErbB family kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Experimental Workflow
Caption: Workflow for the biochemical kinase assay.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinases
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction: a. Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include DMSO-only (no inhibitor) and no enzyme controls. b. Prepare a master mix of recombinant kinase and substrate in kinase assay buffer. The final concentration of the substrate is typically around 0.2 mg/mL. The optimal kinase concentration should be determined empirically but is usually in the low nanomolar range. c. Add 2 µL of the kinase/substrate master mix to each well, except for the "no enzyme" control wells. d. Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The ATP concentration should be at the Km for each kinase, which generally ranges from 10-100 µM. e. Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal. c. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In-Cell Western Assay for ErbB Phosphorylation
This assay quantifies the phosphorylation of ErbB receptors in a cellular context. MCF10A cells, which are non-transformed mammary epithelial cells, can be engineered to express various wild-type or mutant forms of EGFR and HER2.
Experimental Workflow
Caption: Workflow for the In-Cell Western assay.
Materials:
-
MCF10A cells stably expressing wild-type or mutant EGFR/HER2
-
96-well clear-bottom black plates
-
Complete growth medium for MCF10A cells
-
This compound
-
Formaldehyde (B43269) (16%, methanol-free)
-
PBS
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Permeabilization Buffer (PBS with 0.1% Triton X-100)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-phospho-HER2 (Tyr1221/1222), Mouse anti-total EGFR, Mouse anti-total HER2.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG.
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed MCF10A cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 4 hours.
-
Fixing and Permeabilization: a. Remove the treatment medium and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature. b. Wash the cells twice with PBS. c. Permeabilize the cells with Permeabilization Buffer for 5 minutes.
-
Blocking and Staining: a. Block the cells with Blocking Buffer for 1.5 hours at room temperature. b. Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-p-HER2 and mouse anti-total HER2) diluted in Blocking Buffer overnight at 4°C. c. Wash the cells three times with PBS containing 0.1% Tween-20. d. Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Imaging and Analysis: a. Wash the cells three times with PBS containing 0.1% Tween-20. b. Scan the plate using an infrared imaging system. c. Quantify the fluorescence intensity for both the phospho- and total-protein signals. d. Normalize the phospho-protein signal to the total-protein signal to determine the extent of inhibition.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling molecules like AKT and ERK, and on markers of apoptosis in HER2-overexpressing cancer cell lines such as SK-BR-3.
Materials:
-
SK-BR-3 cells
-
6-well plates
-
Complete growth medium for SK-BR-3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HER2 (Tyr1221/1222), Rabbit anti-phospho-HER3 (Tyr1289), Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-BIM, Rabbit anti-cleaved PARP, and antibodies for the corresponding total proteins.
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed SK-BR-3 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 3 or 48 hours.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the desired primary antibody (typically at a 1:1000 dilution) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. For apoptosis markers, normalize to a loading control like β-actin.
References
TAS2940 Cell-Based Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an orally bioavailable, irreversible, and brain-penetrable pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] As a potent inhibitor, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with HER2 and EGFR aberrations, including those with exon 20 insertion mutations.[4][5] Dysregulation of the HER2 signaling pathway, a member of the ErbB family of transmembrane receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, including breast, gastric, and lung cancers.[6][7] Overexpression or amplification of HER2 leads to increased cell proliferation, survival, and invasion through the activation of downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.[8][9][10]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described assays are essential for evaluating the compound's inhibitory effects on HER2 signaling, determining its potency in cancer cell lines, and elucidating its mechanism of action.
Signaling Pathway
The HER2 signaling pathway is a critical regulator of cell growth and proliferation. Unlike other members of the ErbB family, HER2 does not have a known ligand. It is activated through heterodimerization with other ligand-bound ErbB family members, such as HER3, or through homodimerization when overexpressed.[7][8] This dimerization leads to autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for signaling proteins and activating downstream pathways like PI3K/Akt and MAPK.[9][10] this compound exerts its inhibitory effect by blocking this phosphorylation event.[2]
Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound against various HER2 and EGFR mutant cell lines.
Table 1: Inhibitory Activity (IC50) of this compound on Cell Proliferation
| Cell Line | Genetic Aberration | This compound IC50 (nM) |
| MCF10A_HER2 | Wild-type HER2 | 2.27[11] |
| MCF10A_HER2/S310F | HER2 Mutant | 1.98[11] |
| MCF10A_HER2/L755S | HER2 Mutant | 3.74[11] |
| MCF10A_HER2/V777L | HER2 Mutant | 1.54[11] |
| MCF10A_HER2/V842I | HER2 Mutant | 3.28[11] |
| MCF10A_HER2/insYVMA | HER2 Mutant | 1.91[11] |
| MCF10A_EGFR | Wild-type EGFR | 9.38[11] |
| MCF10A_EGFR (EGF+) | Wild-type EGFR + EGF | 0.804[11] |
| MCF10A_EGFR/V769_D770insASV | EGFR Mutant | 5.64[11] |
| MCF10A_EGFR/D770_N771insSVD | EGFR Mutant | 2.98[11] |
Table 2: Enzymatic Inhibitory Activity (IC50) of this compound
| Target | This compound IC50 (nM) |
| Wild-type HER2 | 5.6[2][11] |
| HER2 V777L | 2.1[2][3][11] |
| HER2 A775_G776insYVMA | 1.0[2][3][11] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Proliferation Assay (ATP-Based Luminescence)
This assay determines the effect of this compound on the proliferation of cancer cells by quantifying the cellular ATP concentration, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
In-Cell ELISA for Phospho-HER2
This In-Cell ELISA (also known as a cell-based ELISA or In-Cell Western) protocol allows for the quantitative measurement of phosphorylated HER2 (p-HER2) directly in cultured cells, providing a direct assessment of this compound's inhibitory effect on its target.[4][13]
Materials:
-
Cancer cell line with HER2 expression (e.g., SK-BR-3)
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
4% Formaldehyde (B43269) in PBS (Fixation Solution)
-
0.1% Triton X-100 in PBS (Permeabilization Solution)
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-HER2 (Tyr1221/1222)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate
-
Stop Solution (e.g., 0.5 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 4 hours).[4]
-
Fix the cells by adding 100 µL of 4% formaldehyde per well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes.[14]
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of Blocking Buffer and incubating for 1-2 hours at room temperature.[13]
-
Remove the blocking buffer and add 50 µL of the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C.
-
Wash the wells three times with wash buffer (e.g., TBST).
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.[13]
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB Substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
Western Blot for Downstream Signaling Proteins
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of HER2, such as Akt and ERK, following treatment with this compound.[2] This provides further evidence of the compound's mechanism of action.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | pan-ERBB inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HER2 - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for TAS2940 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Its potent anti-tumor activity has been demonstrated in preclinical xenograft models of cancers harboring HER2/EGFR aberrations, including HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[4][5][6] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising therapeutic candidate for primary brain tumors and brain metastases.[4][7][8]
These application notes provide a comprehensive overview of the administration of this compound in xenograft models, including detailed experimental protocols and a summary of efficacy data.
Mechanism of Action: ERBB Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by covalently binding to and irreversibly inhibiting the kinase activity of EGFR and HER2. This blockade prevents the autophosphorylation of these receptors and disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1] The inhibition of HER2 phosphorylation also leads to the downstream inhibition of HER3 phosphorylation, further disrupting signaling.[6]
Experimental Protocols
I. Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment and treatment of subcutaneous xenografts using cancer cell lines with HER2/EGFR aberrations.
Materials:
-
Cancer cell lines (e.g., NCI-N87, MCF10A_HER2/insYVMA_v, NCI-H1975 EGFR D770_N771insSVD)
-
Female BALB/cAJcl-nu/nu mice (6-8 weeks old)
-
Matrigel (optional, can improve tumor take rate)
-
Phosphate-buffered saline (PBS), sterile
-
This compound Fumarate
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) solution
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency in the exponential growth phase.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Tumor Implantation:
-
Anesthetize the mouse according to institutional guidelines.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in the 0.5% HPMC vehicle at the desired concentrations (e.g., 3.1, 6.3, 12.5, 25 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage, once daily.
-
The typical treatment duration is 11-14 days.[4]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
II. Intracranial Xenograft Model Protocol
This protocol is for evaluating the efficacy of this compound against brain tumors and metastases, leveraging its brain-penetrable properties.
Materials:
-
Luciferase-expressing cancer cell lines (e.g., NCI-N87-luc, NCI-H1975 EGFR D770_N771insSVD_Luc)
-
Female BALB/cAJcl-nu/nu mice (6-8 weeks old)
-
Stereotactic apparatus
-
D-luciferin
-
Bioluminescence imaging system (e.g., IVIS)
-
This compound Fumarate and vehicle as described above
Procedure:
-
Cell Preparation: Prepare cells as described in the subcutaneous protocol.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Using a Hamilton syringe, slowly inject a small volume of the cell suspension (e.g., 2.5 x 10^5 cells in 2-5 µL of PBS) into the brain parenchyma.
-
Seal the burr hole with bone wax.
-
-
Tumor Engraftment Confirmation:
-
3-4 weeks after implantation, confirm tumor engraftment via bioluminescence imaging.
-
Administer D-luciferin intraperitoneally and image the mice using a bioluminescence imaging system.
-
-
Treatment and Monitoring:
-
Group the mice based on their baseline bioluminescence signal (total flux).
-
Administer this compound or vehicle orally, once daily.
-
Monitor tumor growth periodically by bioluminescence imaging.
-
Monitor animal health and survival.
-
-
Efficacy Evaluation:
-
The primary endpoints are tumor growth inhibition (measured by bioluminescence) and overall survival.
-
In one study with an NCI-N87 intracranial model, tumor volumes were observed to have decreased by day 47.[6]
-
Data Presentation
Pharmacokinetics of this compound in Mice
The pharmacokinetic profile of this compound was assessed in male BALB/cAJcl-nu/nu mice after single and multiple oral administrations. The drug was formulated in a 0.5% w/v HPMC solution.
Table 1: Plasma Concentration of this compound in BALB/cAJcl-nu/nu Mice (Mean ± SD, n=3)
| Dose (mg/kg) | Time (hours) | Single Dose (ng/mL) | Multiple Doses - Day 7 (ng/mL) |
|---|---|---|---|
| 6.3 | 0.25 | 138 ± 26 | 134 ± 20 |
| 0.5 | 179 ± 42 | 196 ± 40 | |
| 1 | 185 ± 35 | 239 ± 55 | |
| 2 | 134 ± 21 | 180 ± 32 | |
| 4 | 72 ± 10 | 102 ± 15 | |
| 6 | 45 ± 6 | 69 ± 12 | |
| 24 | 2 ± 1 | 4 ± 2 | |
| 12.5 | 0.25 | 295 ± 58 | 321 ± 65 |
| 0.5 | 402 ± 85 | 489 ± 102 | |
| 1 | 436 ± 92 | 578 ± 121 | |
| 2 | 320 ± 67 | 432 ± 91 | |
| 4 | 172 ± 36 | 245 ± 51 | |
| 6 | 108 ± 23 | 166 ± 35 | |
| 24 | 5 ± 2 | 10 ± 4 | |
| 25.0 | 0.25 | 588 ± 123 | 689 ± 145 |
| 0.5 | 801 ± 168 | 975 ± 205 | |
| 1 | 869 ± 182 | 1152 ± 242 | |
| 2 | 638 ± 134 | 861 ± 181 | |
| 4 | 343 ± 72 | 488 ± 102 | |
| 6 | 215 ± 45 | 331 ± 69 |
| | 24 | 10 ± 4 | 20 ± 8 |
Data are estimated from figures in Oguchi et al., Cancer Science, 2023.[1]
Antitumor Efficacy in Subcutaneous Xenograft Models
This compound demonstrated dose-dependent antitumor activity in various subcutaneous xenograft models.
Table 2: Antitumor Efficacy of this compound in Subcutaneous Xenograft Models
| Xenograft Model | Cell Line | Genetic Aberration | Treatment and Dose (mg/kg, p.o., q.d.) | Treatment Duration (days) | Outcome |
|---|---|---|---|---|---|
| Gastric Cancer | NCI-N87 | HER2 Amplification | This compound (3.1, 6.3, 12.5) | 14 | Dose-dependent tumor growth inhibition; significant regression at 12.5 mg/kg.[1] |
| Breast Cancer Model | MCF10A_HER2/insYVMA_v | HER2 Exon 20 Insertion | This compound (6.3, 12.5, 25.0) | 14 | Dose-dependent tumor growth inhibition.[1] |
| NSCLC | NCI-H1975 | EGFR Exon 20 Insertion | This compound (12.5, 25.0) | 14 | Dose-dependent tumor growth inhibition.[1] |
| Glioblastoma (PDX) | PDX35 | EGFRvIII | this compound (12.5, 25.0) | 11 | Dose-dependent tumor growth inhibition.[1][4] |
Tumor growth inhibition data is based on graphical representations in Oguchi et al., Cancer Science, 2023.[1][4]
Table 3: Estimated Tumor Volume in NCI-N87 Xenograft Model (Mean ± SE, n=6)
| Day | Vehicle (mm³) | This compound (3.1 mg/kg) (mm³) | This compound (6.3 mg/kg) (mm³) | This compound (12.5 mg/kg) (mm³) |
|---|---|---|---|---|
| 0 | ~150 ± 20 | ~150 ± 20 | ~150 ± 20 | ~150 ± 20 |
| 4 | ~300 ± 40 | ~250 ± 30 | ~200 ± 25 | ~150 ± 20 |
| 7 | ~500 ± 60 | ~350 ± 45 | ~220 ± 30 | ~100 ± 15 |
| 11 | ~800 ± 90 | ~450 ± 55 | ~200 ± 25 | ~50 ± 10 |
| 14 | ~1100 ± 120 | ~550 ± 65 | ~180 ± 25 | <50 |
Data are estimated from figures in Oguchi et al., Cancer Science, 2023.[1]
Conclusion
This compound demonstrates significant, dose-dependent antitumor efficacy in both subcutaneous and intracranial xenograft models of cancers with diverse HER2 and EGFR aberrations. The provided protocols offer a framework for conducting in vivo studies to evaluate the therapeutic potential of this compound. Its oral bioavailability and ability to cross the blood-brain barrier underscore its potential as a valuable agent in the treatment of challenging malignancies, including those with central nervous system involvement.[4][7][9] A Phase I clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with solid tumors harboring EGFR and/or HER2 alterations.[5][10]
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. hlbbiostep.com [hlbbiostep.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with TAS2940
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that demonstrates potent activity against tumors with HER2 and EGFR aberrations.[1][2] Its notable brain penetrability makes it a promising candidate for the treatment of primary brain tumors and metastases.[3][4][5] Preclinical studies have shown that this compound effectively inhibits tumor growth in various xenograft models, including those with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[1][3][4] This document provides detailed application notes and protocols for conducting in vivo studies with this compound, based on currently available preclinical data.
Data Presentation
Pharmacokinetics of this compound in Mice
The pharmacokinetic profile of this compound has been evaluated in male BALB/cAJcl-nu/nu mice following single and multiple oral administrations. The tables below summarize the key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound After a Single Oral Administration in BALB/cAJcl-nu/nu Mice.[1]
| Dose (mg/kg) | Tmax (h) | Apparent T1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) |
| 6.25 | 0.33 ± 0.14 | 2.15 ± 2.15 | 297 ± 110 | 797 ± 359 |
| 12.5 | 0.50 ± 0.00 | 2.05 ± 0.52 | 643 ± 151 | 2040 ± 426 |
| 25.0 | 0.75 ± 0.25 | 2.47 ± 0.44 | 1340 ± 321 | 4870 ± 1080 |
Table 2: Pharmacokinetic Parameters of this compound After Multiple Oral Administrations for 7 Days in BALB/cAJcl-nu/nu Mice.[1]
| Dose (mg/kg) | Tmax (h) | Apparent T1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) |
| 6.25 | 0.50 ± 0.00 | 2.87 ± 0.81 | 448 ± 50 | 1480 ± 229 |
| 12.5 | 0.50 ± 0.00 | 2.91 ± 0.41 | 896 ± 123 | 3290 ± 399 |
| 25.0 | 0.50 ± 0.00 | 3.12 ± 0.41 | 2010 ± 245 | 8110 ± 1210 |
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated dose-dependent antitumor activity in various subcutaneous xenograft models.
Table 3: Summary of In Vivo Efficacy Studies with this compound.
| Cell Line | Tumor Type | Mouse Strain | Dosing Regimen | Outcome |
| NCI-N87 | Gastric Cancer (HER2 amplification) | BALB/cAJcl-nu/nu | 12.5 mg/kg, p.o., once daily for 14 days | Significant tumor regression.[1] |
| MCF10A_HER2/insYVMA_v | Breast Cancer (HER2 exon 20 insertion) | BALB/cAJcl-nu/nu | 3.1-25 mg/kg, p.o., once daily for 14 days | Dose-dependent tumor growth inhibition.[1] |
| NCI-H1975 EGFR D770_N771insSVD | Non-Small Cell Lung Cancer (EGFR exon 20 insertion) | BALB/cAJcl-nu/nu | 3.1-25 mg/kg, p.o., once daily for 14 days | Dose-dependent tumor growth inhibition.[1] |
| PDX35 | Glioblastoma (EGFRvIII mutation) | BALB/cAJcl-nu/nu | 3.1-25 mg/kg, p.o., once daily for 11 days | Dose-dependent tumor growth inhibition. |
Experimental Protocols
In Vivo Efficacy Study in Subcutaneous Xenograft Models
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in mice bearing subcutaneous xenografts.
1. Animal Models and Husbandry:
-
Species: Male BALB/cAJcl-nu/nu mice, 6 weeks old.[1]
-
Housing: House animals in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.
2. Cell Culture and Tumor Implantation:
-
Cell Lines: NCI-N87, MCF10A_HER2/insYVMA_v, NCI-H1975 EGFR D770_N771insSVD, or other relevant cell lines.[1]
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in an appropriate buffer (e.g., PBS or a 1:1 mixture of PBS and Matrigel).[1]
-
Subcutaneously inject 8 x 10^6 cells per mouse into the flank.[1]
-
For patient-derived xenografts (PDX), implant a tumor fragment (approximately 8 mm³) subcutaneously.[1]
-
3. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a vehicle solution of 0.5% w/v Hydroxypropyl Methylcellulose (HPMC).[1]
-
Administration: Administer this compound orally (p.o.) once daily.[1]
-
Dosage: Use a dose range of 3.1 to 25 mg/kg. A dose of 12.5 mg/kg has been shown to induce significant tumor regression.[1]
4. Study Endpoints and Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors can be excised to analyze target engagement, such as the phosphorylation status of HER2, HER3, AKT, and ERK via Western blot or immunohistochemistry.[1]
Pharmacokinetic Analysis
This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in mice.
1. Animal Model and Dosing:
-
Species: Male BALB/cAJcl-nu/nu mice.[1]
-
Dosing: Administer this compound orally at doses of 6.25, 12.5, and 25.0 mg/kg.[1]
2. Sample Collection:
-
Blood Collection: Collect blood samples via retro-orbital sinus or other appropriate methods at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose).[1]
-
Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood samples to separate the plasma.[1]
3. Sample Analysis:
-
Sample Preparation: Deproteinize plasma samples using a suitable organic solvent (e.g., ethanol) containing an internal standard.[1]
-
Analytical Method: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate key pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC using appropriate software.
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
TAS2940: Application Notes and Protocols for Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is a novel, orally bioavailable, and irreversible pan-ERBB inhibitor with significant brain penetrability, making it a promising therapeutic candidate for central nervous system malignancies such as glioblastoma (GBM).[1][2][3][4] Glioblastoma is the most aggressive primary brain tumor in adults, often characterized by alterations in the epidermal growth factor receptor (EGFR), including the constitutively active EGFRvIII mutation.[2][5] this compound targets both EGFR and human epidermal growth factor receptor 2 (HER2), inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[6][7] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in glioblastoma models, particularly those harboring EGFR aberrations.[2][8]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in glioblastoma models, including detailed protocols for key experiments and a summary of quantitative data to guide further research and development.
Mechanism of Action and Signaling Pathway
This compound is an irreversible pan-ERBB inhibitor that covalently binds to the kinase domain of EGFR and HER2, leading to the inhibition of their downstream signaling pathways. In glioblastoma cells with EGFR aberrations, this compound has been shown to inhibit the phosphorylation of key signaling molecules, including AKT and ERK, which are critical for cell proliferation and survival.[6] This targeted inhibition ultimately leads to apoptosis and a reduction in tumor growth.[6]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various glioblastoma models. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy
While specific IC50 values for glioblastoma cell lines are not detailed in the provided search results, this compound is described as being highly potent against cells with HER2/EGFR alterations.[3]
In Vivo Efficacy: Subcutaneous Xenograft Model
This compound demonstrated significant anti-tumor activity in a patient-derived subcutaneous xenograft model of glioblastoma (PDX35) harboring the EGFRvIII mutation.[2]
| Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Outcome |
| Vehicle | - | Oral | 11 days | Progressive Growth |
| This compound | 12.5 mg/kg | Oral (once daily) | 11 days | Tumor Growth Retardation |
| This compound | 25 mg/kg | Oral (once daily) | 11 days | Tumor Regression |
| Afatinib | 25 mg/kg | Oral (once daily) | 11 days | Tumor Growth Retardation |
| Osimertinib | 25 mg/kg | Oral (once daily) | 11 days | Tumor Growth Retardation |
Data adapted from Oguchi et al. (2023) Figure 4D.[2]
Brain Penetrability
A critical feature of this compound is its ability to cross the blood-brain barrier. The unbound brain-to-plasma concentration ratio (Kp,uu,brain) of this compound is significantly higher than other pan-ERBB inhibitors.
| Compound | Kp,uu,brain |
| Lapatinib | < 0.1 |
| Neratinib | < 0.1 |
| Tucatinib | ~ 0.2 |
| Poziotinib | < 0.1 |
| This compound | ~ 1.0 |
| Osimertinib | ~ 2.5 |
Data adapted from Oguchi et al. (2023) Figure 5A.
In Vivo Efficacy: Intracranial Xenograft Model
In an intracranial xenograft model using NCI-H1975-luc cells with an EGFR exon 20 insertion, this compound treatment led to a significant survival benefit.[9]
| Treatment Group | Dosage | Median Survival Time (MST) | p-value |
| Control | - | 47 days | - |
| This compound | 25.0 mg/kg | 61 days | 0.0271 |
Data from a correction to Oguchi et al. (2023).[9] While this data is not from a glioblastoma model, it demonstrates the efficacy of this compound in an intracranial setting. This compound was also effective in intracranial xenograft models of HER2/EGFR cancers, improving the survival of the mice.[1][2][3][4][10]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical glioblastoma models.
Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G, or patient-derived cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.[7][11][12][13]
Materials:
-
Glioblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat glioblastoma cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound.[14][15][16][17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice)
-
Glioblastoma cells (e.g., patient-derived xenograft cells like PDX35, or a cell line expressing luciferase for bioluminescence imaging)
-
Stereotactic apparatus
-
Anesthesia
-
Surgical tools
-
This compound formulation for oral gavage
Protocol:
-
Anesthetize the mouse and secure it in the stereotactic apparatus.
-
Create a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject the glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
Allow the tumors to establish for a set period (e.g., 7-14 days), which can be monitored by bioluminescence imaging if luciferase-expressing cells are used.
-
Randomize the mice into treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle daily by oral gavage at the desired dose.
-
Monitor tumor growth by bioluminescence imaging or MRI.
-
Monitor the health and body weight of the mice regularly.
-
Euthanize the mice when they show signs of neurological symptoms or when the tumor burden reaches a predetermined endpoint.
-
For survival studies, monitor the mice until they meet the euthanasia criteria and record the date of death.
-
Harvest the brains for histological and immunohistochemical analysis.
Conclusion
This compound has demonstrated significant promise as a therapeutic agent for glioblastoma in preclinical models, owing to its potent pan-ERBB inhibition and excellent brain penetrability. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in glioblastoma, with the ultimate goal of translating these findings into clinical applications for patients with this devastating disease. A Phase 1 clinical trial of this compound is currently ongoing for patients with advanced solid tumors, including glioblastoma (NCT04982926).[16][17]
References
- 1. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR amplification and EGFRvIII predict and participate in TAT-Cx43266-283 antitumor response in preclinical glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Correction to: this compound, A novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. benchchem.com [benchchem.com]
- 12. Dual blockade of EGFR and PI3K signaling pathways offers a therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
TAS2940: Application Notes and Protocols for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an investigational, orally bioavailable, irreversible, and brain-penetrable pan-ERBB inhibitor.[1][2] It demonstrates high potency against cancers harboring HER2 and EGFR aberrations, including the historically difficult-to-treat exon 20 insertion mutations prevalent in a subset of non-small cell lung cancer (NSCLC) patients.[3][4][5][6][7] Preclinical data have highlighted its potential in treating primary and metastatic brain tumors, a significant challenge in NSCLC management.[4][6][7][8] A first-in-human Phase 1 clinical trial (NCT04982926) is currently evaluating the safety, tolerability, and preliminary antitumor activity of this compound in patients with advanced solid tumors, including a cohort dedicated to NSCLC.[5][9][10][11]
These application notes provide a summary of the key preclinical findings and detailed protocols for in vitro and in vivo studies to facilitate further research into the therapeutic potential of this compound in NSCLC.
Mechanism of Action
This compound is a covalent inhibitor that targets the ERBB family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4.[4] These receptors play a crucial role in cell proliferation and survival, and their aberrant activation is a key driver in many cancers, including NSCLC.[4][5] this compound forms an irreversible bond with its target enzymes, leading to sustained inhibition of downstream signaling pathways.[1] Specifically, it has been shown to inhibit the phosphorylation of HER2, HER3, and downstream effectors such as AKT and ERK.[2][4] This inhibition ultimately leads to increased levels of the pro-apoptotic protein BIM and cleaved PARP, indicating the induction of apoptosis in cancer cells.[2][4]
Preclinical and Clinical Overview
Preclinical Activity
In preclinical studies, this compound has demonstrated potent and selective inhibitory activity against a range of HER2 and EGFR mutations, including various exon 20 insertions.[4][7] It has shown significant antitumor efficacy in both in vitro and in vivo models of NSCLC with these genetic alterations.[4][6] A key feature of this compound is its ability to penetrate the blood-brain barrier, leading to tumor regression and prolonged survival in intracranial xenograft models.[4][8][12] This characteristic is particularly relevant for NSCLC patients, as a significant portion develop brain metastases.[4][5]
Clinical Development
A Phase 1, open-label, first-in-human clinical trial (NCT04982926) is underway to evaluate this compound in patients with advanced solid tumors harboring HER2/EGFR aberrations.[5][9][10] The study consists of a dose-escalation part to determine the maximum tolerated dose and a dose-expansion part to assess preliminary antitumor activity in specific cohorts, including one for NSCLC patients.[5][9][10] As of early 2023, the trial was actively recruiting, with no dose-limiting toxicities reported at doses up to 240 mg once daily.[5][11]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Cell Line | Genetic Aberration | IC50 (nM) |
| MCF10A_HER2 | Wild-Type | 2.27 |
| MCF10A_HER2/S310F | Mutation | 1.98 |
| MCF10A_HER2/L755S | Mutation | 3.74 |
| MCF10A_HER2/V777L | Mutation | 1.54 |
| MCF10A_HER2/V842I | Mutation | 3.28 |
| MCF10A_HER2/insYVMA | Exon 20 Insertion | 1.91 |
| MCF10A_EGFR | Wild-Type | 9.38 |
| MCF10A_EGFR (EGF+) | Wild-Type (EGF stimulated) | 0.804 |
| MCF10A_EGFR/V769_D770insASV | Exon 20 Insertion | 5.64 |
| MCF10A_EGFR/D770_N771insSVD | Exon 20 Insertion | 2.98 |
Data extracted from MedChemExpress product page citing Oguchi et al., Cancer Sci. 2023.[2]
In Vivo Antitumor Efficacy of this compound in a NSCLC Xenograft Model
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| NCI-H1975 (EGFR D770_N771insSVD) | This compound | 12.5 | Significant tumor regression observed |
| NCI-H1975 (EGFR D770_N771insSVD) | Poziotinib | Not Specified | Efficacy comparable to this compound |
Qualitative description of significant tumor regression was provided in the source.[4][13] Quantitative percentage of tumor growth inhibition was not specified.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NSCLC cells with specific EGFR/HER2 mutations.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 with EGFR exon 20 insertion)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of ERBB Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the ERBB signaling pathway.
Materials:
-
NSCLC cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HER2, anti-HER2, anti-phospho-EGFR, anti-EGFR, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-BIM, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate NSCLC cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) or vehicle control for a specified time (e.g., 3, 6, 24, or 48 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the total protein or loading control.
Protocol 3: In Vivo Antitumor Efficacy in a Subcutaneous NSCLC Xenograft Model
Objective: To evaluate the antitumor activity of this compound in a mouse model bearing NSCLC tumors.
Materials:
-
Female BALB/c nude mice (6-8 weeks old)
-
NSCLC cells (e.g., NCI-H1975)
-
Matrigel (optional, for improved tumor take rate)
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) [HPMC])[4]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 NCI-H1975 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
Prepare the this compound formulation in the vehicle.
-
Administer this compound orally once daily at the desired dose (e.g., 12.5 mg/kg).[2][4] The control group should receive the vehicle only.
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 14-21 days).[4][13]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizations
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Caption: Workflow for assessing in vivo efficacy of this compound in a NSCLC xenograft model.
Caption: Logical relationship of this compound's properties and its development for NSCLC.
References
- 1. chemietek.com [chemietek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taihooncology.com [taihooncology.com]
- 4. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Study of this compound in Participants With Locally Advanced or Metastatic Solid Tumor Cancer | Clinical Research Trial Listing [centerwatch.com]
- 10. A Study of this compound in Participants With Locally Advanced or Metastatic Solid Tumor Cancer [ctv.veeva.com]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Brain-to-Plasma Ratio of TAS2940
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that has demonstrated potent activity against tumors with human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) aberrations.[1][2][3][4] A critical characteristic of this compound is its enhanced ability to penetrate the central nervous system (CNS), making it a promising candidate for treating primary brain tumors and brain metastases.[5][6] Accurate measurement of the brain-to-plasma concentration ratio is therefore essential for the preclinical and clinical development of this compound and other CNS-targeted therapies.
This document provides detailed application notes and protocols for determining the unbound brain-to-plasma concentration ratio (Kp,uu,brain) of this compound. The Kp,uu,brain is a crucial parameter as it represents the fraction of the drug that is not bound to plasma proteins or brain tissue, and is therefore pharmacologically active and able to interact with its target in the brain.[7]
Data Presentation: Brain-to-Plasma Ratio of this compound and Comparators
The following table summarizes the unbound brain-to-plasma concentration ratio (Kp,uu,brain) of this compound in comparison to other ERBB inhibitors, demonstrating its superior brain penetration.
| Compound | Kp,uu,brain | Reference |
| This compound | 0.49 | **** |
| Lapatinib | 0.03 | |
| Neratinib | 0.02 | |
| Tucatinib | 0.43 | |
| Poziotinib | 0.02 | |
| Osimertinib | 0.22 |
Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the HER2/EGFR signaling pathway and its downstream effectors, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[2][6] Inhibition of these pathways leads to decreased tumor cell proliferation and survival.
Experimental Workflow for Kp,uu,brain Measurement
The following diagram outlines the key steps involved in the experimental determination of the unbound brain-to-plasma ratio (Kp,uu,brain) of a compound like this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for determining the Kp,uu,brain of a test compound. This protocol is based on methodologies reported for this compound and general pharmacokinetic studies.
Protocol 1: In Vivo Study and Sample Collection
-
Animal Model: Utilize appropriate rodent models (e.g., male BALB/cAJcl-nu/nu mice).
-
Compound Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% w/v Hydroxypropyl Methylcellulose).
-
Administer the compound orally (p.o.) at the desired dose (e.g., 10 mg/kg).
-
-
Sample Collection:
-
At the predetermined time of maximum concentration (Tmax) for the compound (e.g., 0.5 hours for this compound), anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., heparin).
-
Immediately perfuse the brain with ice-cold saline to remove residual blood.
-
Excise the brain tissue and rinse with cold saline.
-
Store all samples at -80°C until processing.
-
Protocol 2: Sample Processing
-
Plasma Preparation:
-
Centrifuge the collected blood samples (e.g., 1,500 x g for 15 minutes at 4°C) to separate the plasma.
-
Collect the supernatant (plasma) and store at -80°C.
-
-
Brain Homogenate Preparation:
-
Weigh the collected brain tissue.
-
Homogenize the brain tissue in a specific volume of purified water or phosphate-buffered saline (PBS) (e.g., 3 volumes of liquid to the weight of the tissue).
-
Store the brain homogenate at -80°C.
-
Protocol 3: Determination of Unbound Fraction (fu) by Equilibrium Dialysis
-
Apparatus: Use a 96-well equilibrium dialysis apparatus.
-
Procedure:
-
Add plasma or brain homogenate samples to one side of the dialysis membrane.
-
Add dialysis buffer (e.g., PBS) to the other side.
-
Incubate the plate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the plasma/homogenate and buffer chambers.
-
-
Analysis: Determine the concentration of the compound in both chambers using LC-MS/MS.
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma/homogenate chamber)
-
Protocol 4: Quantification of Total Drug Concentration by LC-MS/MS
-
Sample Preparation:
-
For plasma and brain homogenate samples, perform a protein precipitation step by adding a solvent like acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Use an appropriate column and mobile phase for chromatographic separation.
-
Optimize the mass spectrometer settings for the detection of the parent and fragment ions of this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound in the respective matrix (plasma or brain homogenate).
-
Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Protocol 5: Calculation of Kp,uu,brain
The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is calculated using the following formula:
Kp,uu,brain = (Cbrain,u) / (Cplasma,u)
Where:
-
Cbrain,u is the unbound concentration of the drug in the brain. This is calculated as: Cbrain,u = Cbrain,total * fu,brain
-
Cplasma,u is the unbound concentration of the drug in plasma. This is calculated as: Cplasma,u = Cplasma,total * fu,plasma
Therefore, the full equation is:
Kp,uu,brain = (Cbrain,total * fu,brain) / (Cplasma,total * fu,plasma)
Where:
-
Cbrain,total is the total concentration of the drug in the brain homogenate, determined by LC-MS/MS.
-
fu,brain is the fraction of the unbound drug in the brain homogenate, determined by equilibrium dialysis.
-
Cplasma,total is the total concentration of the drug in plasma, determined by LC-MS/MS.
-
fu,plasma is the fraction of the unbound drug in plasma, determined by equilibrium dialysis.
By following these detailed protocols, researchers can accurately and reliably measure the brain-to-plasma ratio of this compound and other CNS drug candidates, providing critical data for advancing their development.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Determining the IC50 of TAS2940 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Genetic alterations in these receptor tyrosine kinases are common drivers in various malignancies, including breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma.[3][4] this compound has demonstrated potent anti-tumor activity in preclinical models by inhibiting the phosphorylation of HER2 and EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5][6] Notably, this compound is also designed to be brain-penetrable, making it a promising agent for treating primary brain tumors and brain metastases.[3][7] A phase 1 clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring EGFR and/or HER2 aberrations.
These application notes provide a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound in preclinical studies. This document outlines detailed protocols for cell viability assays and the analysis of downstream signaling pathways.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following tables summarize the reported 50% growth inhibitory concentration (GI50) and IC50 values of this compound in various cancer cell lines and against specific HER2/EGFR mutations. GI50 values were determined after 3 days of treatment.
Table 1: GI50 Values of this compound in Human Cancer Cell Lines with ERBB Family Aberrations
| Cell Line | Cancer Type | ERBB Alteration | GI50 (nmol/L) |
| BT-474 | Breast Carcinoma | HER2 amplification | 1.88 ± 0.17 |
| NCI-N87 | Gastric Carcinoma | HER2 amplification | 2.50 ± 0.32 |
| Calu-3 | Lung Adenocarcinoma | HER2 amplification | 2.92 ± 0.37 |
| HCC827 | Lung Adenocarcinoma | EGFR del E746-A750 | 1.84 ± 0.19 |
| NCI-H1975 | Lung Adenocarcinoma | EGFR L858R/T790M | 1.86 ± 0.31 |
Data sourced from Oguchi et al., Cancer Sci, 2023.
Table 2: IC50 Values of this compound for Inhibition of HER2/EGFR Phosphorylation in Engineered MCF10A Cells
| Cell Line | ERBB Alteration | IC50 (nmol/L) |
| MCF10A_HER2 | Wild-type HER2 | 2.27 ± 0.90 |
| MCF10A_HER2/S310F | HER2 mutant | 1.98 ± 0.74 |
| MCF10A_HER2/L755S | HER2 mutant | 3.74 ± 1.20 |
| MCF10A_HER2/V777L | HER2 mutant | 1.54 ± 0.35 |
| MCF10A_HER2/V842I | HER2 mutant | 3.28 ± 1.03 |
| MCF10A_HER2/insYVMA | HER2 exon 20 insertion | 1.91 ± 0.84 |
| MCF10A_EGFR | Wild-type EGFR | 9.38 ± 10.30 |
| MCF10A_EGFR (EGF+) | Wild-type EGFR + EGF | 0.804 ± 0.311 |
| MCF10A_EGFR/V769_D770insASV | EGFR exon 20 insertion | 5.64 ± 1.76 |
| MCF10A_EGFR/D770_N771insSVD | EGFR exon 20 insertion | 2.98 ± 1.55 |
Data represents the mean ± SD from three independent experiments and is sourced from Oguchi et al., Cancer Sci, 2023.[1]
Experimental Protocols
I. Determination of IC50 using MTT Cell Viability Assay
This protocol describes the determination of the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., SK-BR-3, BT-474 for breast cancer; NCI-H1975, A549 for lung cancer; U87MG, T98G for glioblastoma)
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a dose-response curve (sigmoidal curve) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
II. Analysis of HER2 Signaling Pathway Inhibition by Western Blot
This protocol is to assess the effect of this compound on the phosphorylation status of HER2 and its key downstream effectors, such as AKT and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control for a specified time (e.g., 4 hours or 48 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Conclusion
These application notes and protocols provide a framework for the in vitro characterization of the anti-cancer activity of this compound. The determination of IC50 values across a panel of cancer cell lines is a fundamental step in understanding the compound's potency and selectivity. Furthermore, elucidating its impact on the HER2 signaling pathway will provide crucial insights into its mechanism of action. This information is vital for the continued preclinical and clinical development of this compound as a potential therapeutic agent for a range of cancers harboring HER2 and/or EGFR aberrations.
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line MDA-MB-468 (CVCL_0419) [cellosaurus.org]
Application Notes and Protocols for TAS2940 in Intracranial Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS2940 is an orally active, irreversible, and selective pan-ERBB inhibitor with significant brain penetrability, making it a promising therapeutic agent for primary and metastatic brain tumors harboring HER2 (human epidermal growth factor receptor 2) and EGFR (epidermal growth factor receptor) aberrations.[1][2][3] Genetic alterations in these receptors are common drivers in various cancers, including glioblastoma, breast cancer, and non-small cell lung cancer (NSCLC), which frequently metastasize to the brain.[4][5][6] The limited efficacy of many targeted therapies in the central nervous system (CNS) due to the blood-brain barrier presents a significant clinical challenge.[5] this compound's ability to cross this barrier and exert its antitumor effects intracranially has been demonstrated in several preclinical models.[1][5][7]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in intracranial tumor models, including its mechanism of action, key experimental data, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound is an irreversible pan-ERBB inhibitor that covalently binds to the kinase domains of EGFR (ERBB1), HER2 (ERBB2), and HER4 (ERBB4), thereby blocking their signaling pathways. It shows high potency against various HER2 and EGFR mutations, including exon 20 insertions, which are often resistant to other tyrosine kinase inhibitors (TKIs).[1][2][4] By inhibiting the phosphorylation of these receptors and their downstream signaling components, such as AKT and ERK, this compound effectively suppresses tumor cell proliferation and induces apoptosis.[3][8] A key feature of this compound is its enhanced brain penetrability compared to other ERBB inhibitors like lapatinib, neratinib, and tucatinib.[5][9]
Data Presentation
In Vitro Potency of this compound
| Cell Line | Cancer Type | ERBB Alteration | IC50 (nM) |
| SK-BR-3 | Breast Cancer | HER2 amplification | - |
| NCI-N87 | Gastric Cancer | HER2 amplification | - |
| MCF10A | Breast (Engineered) | HER2 insYVMA | - |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | - |
| U87MG | Glioblastoma | EGFRvIII | - |
| Wild-type HER2 | - | - | 5.6 |
| HER2 V777L | - | - | 2.1 |
| HER2 A775_G776insYVMA | - | - | 1.0 |
Note: Specific IC50 values for some cell lines were not detailed in the provided search results, but this compound was shown to be highly potent against cells with HER2/EGFR alterations.[1][2] The table includes IC50 values against specific HER2 mutations.[3][8]
Brain Penetrability of this compound and Other ERBB Inhibitors
| Compound | Unbound Brain to Plasma Ratio (Kp,uu,brain) |
| This compound | Higher than other ERBB inhibitors |
| Poziotinib | Lower than this compound |
| Tucatinib | Lower than this compound |
| Neratinib | Lower than this compound |
| Lapatinib | Lower than this compound |
| Osimertinib | - |
Note: this compound demonstrated greater brain penetrability than poziotinib, tucatinib, and neratinib.[5] A visual representation of these values is available in the cited literature.[9]
In Vivo Efficacy of this compound in Intracranial Xenograft Models
| Model | Cancer Type | ERBB Alteration | Treatment | Outcome |
| NCI-N87-luc | Gastric Cancer | HER2 amplification | This compound (oral, daily) | Tumor regression and prolonged survival.[6][10] |
| NCI-H1975-luc | NSCLC | EGFR exon 20 insertion | This compound (oral, daily) | Decreased tumor volume and prolonged survival.[4] |
| Patient-Derived Xenograft (PDX) | Breast Cancer | HER2 amplification | This compound | Reduced tumor burden and increased survival.[5] |
| Patient-Derived Xenograft (PDX) | NSCLC | HER2 exon 20 insertion | This compound | Reduced tumor burden and increased survival.[5] |
| Patient-Derived Xenograft (PDX) | Glioblastoma | EGFR amplification | This compound | Reduced tumor burden and increased survival.[5] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Culture: Culture human cancer cell lines with known ERBB alterations (e.g., NCI-N87, NCI-H1975) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) which quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.
Western Blot Analysis for Target Engagement
This protocol is to confirm that this compound inhibits the phosphorylation of HER2/EGFR and downstream signaling proteins.
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 3 or 48 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-HER2, total HER2, phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Intracranial Xenograft Model
This protocol describes the establishment of an intracranial tumor model and the evaluation of this compound's efficacy.
-
Cell Preparation: Use cancer cell lines engineered to express luciferase (e.g., NCI-N87-luc) to allow for non-invasive tumor monitoring.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Intracranial Injection: Anesthetize the mice and stereotactically inject 1 x 10^5 to 5 x 10^5 cells in 5 µL of PBS into the right striatum.
-
Tumor Monitoring: Monitor tumor growth by bioluminescence imaging (BLI) once or twice a week.
-
Treatment: When the tumor bioluminescence signal reaches a predetermined level, randomize the mice into treatment and control groups. Administer this compound orally once daily at the desired dose (e.g., 3.1-25 mg/kg).[3][8] The control group receives the vehicle.
-
Efficacy Evaluation: Monitor tumor growth via BLI and record animal body weight and survival.
-
Pharmacodynamic Analysis: At the end of the study, brain tissues can be harvested for immunohistochemical analysis of target inhibition (e.g., phospho-HER2) and proliferation markers (e.g., Ki-67).[9]
Clinical Development
Based on promising preclinical data, a first-in-human, open-label, Phase 1 clinical trial (NCT04982926) of this compound is underway for patients with advanced solid tumors harboring HER2 or EGFR aberrations.[6][10][11] The study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.[6] The dose-escalation part of the trial has shown no dose-limiting toxicities up to 240 mg once daily as of early 2023.[6] The dose-expansion phase will enroll patients in specific cohorts, including those with NSCLC, HER2-positive breast cancer, and recurrent/refractory glioblastoma.[6][10]
Conclusion
This compound is a potent, brain-penetrable pan-ERBB inhibitor with compelling preclinical activity in various intracranial tumor models.[1][7] Its ability to effectively target HER2 and EGFR-driven tumors in the brain addresses a critical unmet need in neuro-oncology.[5] The provided protocols and data serve as a valuable resource for researchers investigating this compound and similar agents for the treatment of primary and metastatic brain cancers. The ongoing clinical evaluation will be crucial in determining the therapeutic potential of this compound in patients.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Troubleshooting & Optimization
TAS2940 Technical Support Center: Troubleshooting Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and formulation of TAS2940, a brain-penetrable, orally active, and irreversible pan-ERBB inhibitor. While specific quantitative solubility data for this compound in various solvents is not extensively published, this guide offers practical advice based on the known characteristics of this compound and general principles for small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: The publicly available information on the solubility of this compound is limited. One supplier notes a solubility of 10 mM in DMSO.[1] For in vivo preclinical studies, this compound has been administered orally in a 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) solution.[2]
Q2: In what forms is this compound available?
A2: this compound has been described in both a free base and a fumarate (B1241708) salt form.[3][4] The salt form is often utilized to improve the solubility and bioavailability of a compound.
Q3: What are the general challenges in formulating kinase inhibitors like this compound?
A3: Many small molecule kinase inhibitors are lipophilic and exhibit low aqueous solubility, often categorized as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[5][6][7][8] This can lead to challenges such as precipitation when diluting stock solutions into aqueous buffers and variable oral bioavailability.[5][7][9]
Q4: How does pH likely affect the solubility of this compound?
A4: While specific data for this compound is unavailable, the solubility of many kinase inhibitors is pH-dependent, particularly for compounds that are weak bases.[5][10] For these types of molecules, solubility is generally higher in acidic conditions where the molecule can be protonated, and lower in neutral or basic conditions.
Troubleshooting Formulation Issues
This section provides a troubleshooting guide for common issues encountered during the formulation of this compound and similar kinase inhibitors.
Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.
Root Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The rapid change in solvent polarity causes the compound to precipitate out of solution.
Solutions:
-
Decrease the final concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.
-
Optimize DMSO concentration: Keep the final DMSO concentration in your aqueous solution as low as possible (ideally below 1%).
-
Use a co-solvent: A small amount of a water-miscible organic solvent, such as ethanol, may help to keep the compound in solution.
-
Incorporate a surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Adjust the pH: If this compound is a weak base, lowering the pH of the aqueous buffer may increase its solubility.
Experimental Protocols & Data
Solubility Data for this compound
The following table summarizes the currently available solubility information for this compound. Researchers should note the limited nature of this data and the recommendation to perform their own solubility assessments in their specific experimental systems.
| Solvent/Vehicle | Concentration | Form of this compound | Notes |
| DMSO | 10 mM | Not Specified | Suitable for high-concentration stock solutions.[1] |
| 0.5% (w/v) HPMC in water | Not Specified | Not Specified | Used for oral administration in preclinical mouse models.[2] |
Protocol: Preparation of a 0.5% (w/v) HPMC Solution for In Vivo Studies
While the exact protocol used in the preclinical studies for this compound is not detailed, the following is a general method for preparing an HPMC solution for oral gavage in animal studies.
Materials:
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile, purified water
-
Stir plate and stir bar
-
Sterile container
Procedure:
-
Heat approximately one-third of the total required volume of water to 70-80 °C.
-
Slowly add the HPMC powder to the heated water while stirring vigorously to ensure the powder is well-dispersed and to prevent clumping.
-
Once the HPMC is fully dispersed, add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution.
-
Continue stirring the solution until it is clear and uniform. This may take some time as HPMC hydrates and dissolves slowly in cold water.
-
Once the solution is prepared, the this compound compound can be suspended in the HPMC solution for oral administration.
Signaling Pathway and Experimental Workflow Diagrams
This compound and the ERBB Signaling Pathway
This compound is an irreversible pan-ERBB inhibitor that targets key proteins in the ERBB signaling pathway, which is crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the simplified ERBB signaling cascade and the points of inhibition by this compound. This compound has been shown to inhibit the phosphorylation of HER2, HER3, and the downstream signaling proteins AKT and ERK.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
TAS2940 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of TAS2940, a potent, selective, and orally bioavailable pan-ERBB inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an irreversible, small molecule inhibitor that primarily targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both members of the ERBB family of receptor tyrosine kinases.[2][3][4] By inhibiting these receptors, this compound blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5]
Q2: What is the known on-target activity of this compound?
A2: Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of wild-type and various mutant forms of HER2 and EGFR. The IC50 values for its on-target activity are summarized in the table below.
On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HER2 (Wild-Type) | 5.6 |
| HER2 (V777L) | 2.1 |
| HER2 (A775_G776insYVMA) | 1.0 |
| EGFR (Wild-Type) | 9.38 |
| EGFR (exon 19 deletion) | 0.2 |
| EGFR (L858R) | 0.804 |
| EGFR (V769_D770insASV) | 5.64 |
| EGFR (D770_N771insSVD) | 2.98 |
| Data sourced from Oguchi K, et al. Cancer Sci. 2023 and MedchemExpress.[3][5] |
Q3: Has the off-target profile of this compound been characterized?
A3: The kinase selectivity of this compound was evaluated against a panel of 257 kinases by Carna Biosciences.[3][6] While the complete dataset from this kinome scan is not publicly available, the study by Oguchi et al. (2023) mentions that the IC50 values against off-target enzymes were calculated, and it was concluded that this compound has a higher selectivity profile compared to the similar compound poziotinib.[6] Researchers are advised to perform their own comprehensive kinase profiling to identify specific off-targets relevant to their experimental system.
Q4: What are some potential off-target kinase families to consider for a pan-ERBB inhibitor like this compound?
A4: Based on the profiles of other EGFR and HER2 inhibitors, potential off-target kinase families could include, but are not limited to, the SRC family kinases and TEC family kinases. These families share structural similarities in their ATP-binding pockets with the ERBB family, which can sometimes lead to cross-reactivity.
Troubleshooting Guide: Investigating Unexpected Experimental Results
Unexpected results in your experiments with this compound could be due to off-target effects. This guide provides a systematic approach to troubleshooting these issues.
Problem: Observed phenotype is inconsistent with EGFR/HER2 inhibition.
Possible Cause: this compound may be inhibiting one or more off-target kinases, leading to the activation or inhibition of alternative signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Biochemical Kinase Assay for Off-Target Validation
This protocol is for determining the IC50 value of this compound against a purified candidate off-target kinase.
Materials:
-
Purified recombinant candidate off-target kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting range is 10 µM to 0.1 nM.
-
In a 384-well plate, add the kinase, the peptide substrate, and the this compound dilution (or DMSO for control).
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to a potential off-target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the potential off-target kinase
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the candidate off-target kinase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat cultured cells with this compound at various concentrations (and a DMSO control) for a specified duration (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinobeads (Chemical Proteomics) for Unbiased Off-Target Discovery
This method identifies cellular targets of this compound by affinity purification-mass spectrometry.
Materials:
-
Cell lysate from the experimental cell line
-
This compound
-
DMSO
-
Kinobeads (beads coupled with broad-spectrum kinase inhibitors)
-
Lysis and wash buffers
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with increasing concentrations of this compound (or DMSO as a control) to allow this compound to bind to its targets.
-
Add the kinobeads to the lysate and incubate to capture the remaining unbound kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
Kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are identified as potential targets.
Signaling Pathway Diagrams
On-Target: EGFR/HER2 Signaling Pathway
Caption: On-target EGFR/HER2 signaling pathway inhibited by this compound.
Potential Off-Target: SRC Family Kinase Signaling Pathway
Caption: Potential off-target inhibition of SRC family kinase signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TEC and MAPK Kinase Signalling Pathways in T helper (TH) cell Development, TH2 Differentiation and Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Resistance to TAS2940
Welcome to the technical support center for TAS2940. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in vitro. The information is presented in a question-and-answer format for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, irreversible pan-ERBB inhibitor.[1][2][3] It covalently binds to and inhibits the kinase activity of members of the epidermal growth factor receptor (EGFR/ERBB1) family, including HER2/ERBB2, with high potency.[4][5] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells with HER2 or EGFR aberrations.[2][4]
Q2: In which cancer cell lines has this compound shown potent activity?
This compound has demonstrated significant in vitro activity against cancer cell lines harboring various HER2 and EGFR genetic alterations.[4][5] This includes cells with HER2 amplification (e.g., NCI-N87, SK-BR-3), HER2 exon 20 insertions, and various EGFR mutations, including exon 20 insertions.[4][5]
Q3: What are the potential mechanisms of acquired resistance to pan-ERBB inhibitors like this compound?
While specific data on acquired resistance to this compound is not yet available, mechanisms of resistance to other pan-ERBB inhibitors are well-documented and may be applicable. These can be broadly categorized as:
-
On-target resistance: Secondary mutations in the drug target (EGFR or HER2) that prevent effective binding of the inhibitor. A well-known example for EGFR inhibitors is the T790M "gatekeeper" mutation.
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR/HER2 signaling. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET, AXL, or IGF-1R, which can then reactivate downstream pathways like PI3K/AKT and MAPK.
-
Downstream pathway alterations: Genetic alterations in components of the signaling pathways downstream of EGFR/HER2, such as activating mutations in PIK3CA or KRAS, can render the cells independent of upstream signaling for their growth and survival.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.
Q4: Are there known synergistic drug combinations with this compound to overcome resistance?
Currently, there are no published studies detailing specific synergistic drug combinations with this compound for the purpose of overcoming acquired resistance. However, based on the known mechanisms of resistance to other ERBB inhibitors, rational combination strategies can be proposed. For instance, combining this compound with inhibitors of bypass signaling pathways (e.g., a MET inhibitor) could be a viable strategy.
Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro experiments with this compound that may suggest the development of resistance.
Issue 1: Decreased Sensitivity or Increased IC50 of this compound in a Previously Sensitive Cell Line
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line over time, it may indicate the emergence of a resistant population.
Troubleshooting Steps:
-
Confirm Cell Line Authenticity: Ensure the cell line has not been contaminated or misidentified. Perform short tandem repeat (STR) profiling.
-
Assess Target Expression: Verify the continued expression and activation of HER2 and/or EGFR in your cell line using Western blotting or flow cytometry.
-
Investigate Bypass Pathway Activation:
-
Hypothesis: An alternative receptor tyrosine kinase (RTK) pathway may be activated.
-
Experiment: Perform a phospho-RTK array to screen for the activation of a broad range of RTKs.
-
Follow-up: If a specific RTK (e.g., MET, AXL) is identified as hyperactivated, confirm this with Western blotting for the phosphorylated and total protein.
-
-
Sequence Target Genes:
-
Hypothesis: A secondary mutation in HER2 or EGFR may have occurred.
-
Experiment: Isolate genomic DNA from the resistant cells and perform Sanger or next-generation sequencing of the kinase domains of HER2 and EGFR.
-
-
Evaluate Downstream Signaling:
-
Hypothesis: Downstream signaling pathways may be reactivated.
-
Experiment: Use Western blotting to compare the phosphorylation status of key downstream signaling molecules (e.g., p-AKT, p-ERK) in sensitive and resistant cells, both in the presence and absence of this compound.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Sensitive Human Cancer Cell Lines
| Cell Line | Cancer Type | HER2/EGFR Alteration | IC50 (nM) |
| NCI-N87 | Gastric | HER2 Amplification | 2.27 |
| SK-BR-3 | Breast | HER2 Amplification | 1.54 |
| MCF10A_HER2/insYVMA | Breast (Engineered) | HER2 Exon 20 Insertion | 1.91 |
| NCI-H1975 | Lung | EGFR L858R/T790M | >1000 (Expected Resistance) |
| MCF10A_EGFR/V769_D770insASV | Breast (Engineered) | EGFR Exon 20 Insertion | 5.64 |
| MCF10A_EGFR/D770_N771insSVD | Breast (Engineered) | EGFR Exon 20 Insertion | 2.98 |
Note: IC50 values are approximate and may vary between experiments. Data for NCI-H1975 is included to illustrate expected resistance in the presence of the T790M mutation to some EGFR inhibitors.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to the drug.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cells at a low density in a T-75 flask.
-
Initial Treatment: After 24 hours, treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation:
-
Culture the cells in the presence of this compound, changing the medium every 3-4 days.
-
When the cells resume a normal growth rate, passage them and increase the concentration of this compound by approximately 2-fold.
-
Repeat this dose-escalation process over several months.
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), single-cell clone isolation can be performed by limiting dilution or by using cloning cylinders.
-
Characterization of Resistant Clones:
-
Confirm the resistant phenotype by performing a dose-response curve with this compound and comparing the IC50 to the parental cell line.
-
Cryopreserve the resistant clones for future experiments.
-
Maintain a continuous culture of the resistant cells in the presence of the high concentration of this compound to prevent reversion.
-
Protocol 2: Assessment of Drug Synergy with Combination Therapies
This protocol describes how to assess the synergistic effect of this compound in combination with another drug using the Chou-Talalay method to calculate a Combination Index (CI).
Materials:
-
This compound-resistant cell line
-
This compound
-
Second drug of interest (e.g., a MET inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the second drug.
-
Combination Treatment: Treat the cells with:
-
This compound alone (in a range of concentrations)
-
The second drug alone (in a range of concentrations)
-
A combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Measure cell viability using a suitable assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use a software program like CompuSyn to enter the dose-effect data and calculate the Combination Index (CI).
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualizations
Caption: this compound inhibits HER2/EGFR signaling pathways.
Caption: Bypass signaling through MET activation in this compound resistance.
Caption: Workflow for generating and analyzing this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TAS2940 stability in cell culture media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of TAS2940 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Stock solutions should be prepared at a concentration of 10 mM or higher to minimize the volume of solvent added to the cell culture medium, which can have cytotoxic effects.[2]
Q2: What is the recommended storage condition for the this compound stock solution?
A2: this compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] When stored properly, stock solutions in DMSO are generally stable for several months.[3]
Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules.[1][4] Here are some steps to mitigate this:
-
Lower the final concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.[1]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform serial dilutions in pre-warmed media while gently vortexing.[4]
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.[2][4]
Q4: For how long is this compound expected to be stable in cell culture media?
A4: The stability of small molecule inhibitors like this compound in cell culture media can vary significantly depending on the specific conditions.[2] Factors influencing stability include the media composition, pH, temperature (37°C), and the presence of serum.[5][6] While some compounds are stable for days, others may degrade within hours.[2] It is advisable to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect of this compound | Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[2] | Perform a stability study of this compound in your specific media and conditions (see Experimental Protocols). For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[2] |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.[2] | Review the physicochemical properties of this compound. While it is known to be brain-penetrable, specific cell lines might have varying permeability.[7] | |
| Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.[2] | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[2] | |
| High cellular toxicity observed at effective concentrations | Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[2] | Use the lowest effective concentration of this compound. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[2] | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[2] | |
| Variability between experimental replicates | Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions.[2] | Prepare a master mix of this compound in the media to add to all relevant wells. Use calibrated pipettes.[2] |
| Cell Culture Variability: Differences in cell density, passage number, or health.[2] | Standardize your cell culture procedures to ensure consistency across experiments. |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-protein-binding multi-well plates or microcentrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
Internal standard (for LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media (with and without serum, if applicable) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).[6]
-
Aliquot Samples: Dispense the spiked media into sterile, low-protein-binding vessels.
-
Time Points: Incubate the samples at 37°C and 5% CO2. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected immediately after spiking.[5]
-
Sample Processing:
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[6]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[6]
Visualizations
Caption: this compound inhibits the dimerization and autophosphorylation of ERBB family receptors.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
TAS2940 Western Blot Technical Support Center
Welcome to the technical support center for TAS2940 western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments with the pan-ERBB inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor with the ability to penetrate the brain.[1] It targets and binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their activity.[2] This inhibition can lead to a reduction in tumor growth and angiogenesis in tumors that express EGFR and HER2.[2] The ERBB family of receptor tyrosine kinases, which includes EGFR, HER2, HER3, and HER4, plays a significant role in cancer cell proliferation and progression.[3]
Q2: Which downstream signaling pathways are affected by this compound?
A2: this compound has been shown to inhibit the phosphorylation of HER2 and HER3, as well as their downstream signaling proteins, including AKT and ERK.[1] By inhibiting these pathways, this compound can induce apoptosis, as indicated by an increase in cleaved PARP.[1][3]
Q3: What are some common cell lines used to study the effects of this compound in western blotting?
A3: Researchers have used various cell lines to investigate this compound's efficacy. These include MCF10A cells engineered to express different HER2 or EGFR mutations, and cancer cell lines with deregulated ERBB expression such as SK-BR-3.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing western blot analysis with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal for Phospho-Proteins (p-HER2, p-AKT, etc.) | Ineffective inhibition by this compound. | - Confirm the concentration and incubation time of this compound treatment. A 3 to 48-hour treatment is often used.[5]- Ensure the this compound is active and has been stored correctly. |
| Low abundance of the target protein. | - Increase the amount of protein loaded per well. It is recommended to load 20-40 µg of cell lysate.[7]- Consider using a more sensitive ECL substrate. | |
| Issues with antibody concentrations. | - Optimize the primary antibody concentration. Too little will result in a weak signal. | |
| Problems during protein transfer. | - Verify successful transfer by staining the membrane with Ponceau S after transfer.[8][9]- For low molecular weight proteins, consider using a smaller pore size membrane (0.22 µm) to prevent over-transfer.[7] | |
| High Background on the Blot | Insufficient blocking of the membrane. | - Block the membrane for at least 1 hour at room temperature.[7][10]- Use 5% non-fat dry milk or BSA in TBST as the blocking agent. Note: Avoid milk when using phospho-specific antibodies.[9] |
| Antibody concentration is too high. | - Reduce the concentration of the primary or secondary antibody.[11] | |
| Inadequate washing. | - Increase the number and duration of wash steps after primary and secondary antibody incubations. Washing three times for five minutes each is a common practice.[7][10] | |
| Non-Specific Bands | Primary or secondary antibody is not specific enough. | - Use a different antibody from a reputable supplier.- Optimize the antibody dilution. |
| Protein degradation. | - Add protease and phosphatase inhibitors to your lysis buffer to protect your samples. | |
| Uneven or Smeared Bands | Issues with gel electrophoresis. | - Ensure the gel is properly polymerized and that there are no bubbles.[10]- Avoid overloading the wells with protein.[11] |
| High salt concentration in the sample. | - Desalt the sample before loading.[11] |
Experimental Protocols
Standard Western Blot Protocol for this compound Analysis
This protocol is a general guideline based on methodologies used in published research.[3]
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified duration (e.g., 4 hours).[3]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-HER2, anti-p-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
Visual Guides
This compound Signaling Pathway
Caption: this compound inhibits EGFR and HER2, blocking downstream AKT and ERK signaling pathways.
General Western Blot Workflow
Caption: A step-by-step overview of the western blotting experimental procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Improving TAS2940 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of TAS2940 in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
Q1: What is the recommended vehicle for this compound administration in animal studies?
A1: Based on published preclinical studies, this compound is most commonly suspended in a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) for oral administration.[1] HPMC is a widely used pharmaceutical excipient that acts as a suspending agent, helping to ensure a more uniform dose delivery of poorly water-soluble compounds like this compound.[2][3]
Q2: I'm observing inconsistent results and high variability in plasma concentrations between my animals. What could be the cause?
A2: High variability in plasma concentrations following oral administration of this compound can stem from several factors:
-
Inadequate Suspension Homogeneity: this compound is poorly soluble, and if the 0.5% HPMC suspension is not uniformly mixed before each administration, the dose delivered to each animal can vary significantly.
-
Troubleshooting:
-
Ensure the suspension is continuously stirred or vortexed immediately before drawing each dose.
-
Visually inspect the suspension for any signs of drug settling.
-
Consider preparing fresh suspensions more frequently to minimize potential for aggregation over time.
-
-
-
Inaccurate Oral Gavage Technique: Improper oral gavage can lead to incomplete dose delivery, accidental administration into the trachea, or esophageal trauma, all of which can affect drug absorption.[1][4][5]
-
Troubleshooting:
-
Ensure personnel are thoroughly trained in proper oral gavage techniques for the specific animal model.[6][7]
-
Consider using flexible plastic feeding tubes instead of rigid metal ones to reduce the risk of injury.[8]
-
For a less stressful alternative, explore micropipette-guided voluntary oral administration, where the animal is trained to drink the formulation.[9][10]
-
-
-
Physiological Variability: Differences in gastric pH, gastrointestinal motility, and food intake between animals can influence the dissolution and absorption of orally administered drugs.[11][12]
-
Troubleshooting:
-
Standardize feeding schedules and fasting times before dosing to minimize variability.
-
Ensure consistent housing conditions (e.g., temperature, light-dark cycle) to reduce stress-induced physiological changes.
-
-
Q3: My animals are showing signs of distress (e.g., coughing, resistance) during or after oral gavage. What should I do?
A3: Animal distress during oral gavage is a serious concern and can indicate procedural issues.
-
Potential Causes:
-
Esophageal or Tracheal Injury: This is a major risk with improper gavage technique and can be fatal.[4][13]
-
Aspiration: The formulation may have entered the lungs, which can lead to pneumonia.[1]
-
Stress: The restraint and procedure itself can be stressful for the animals, potentially impacting experimental outcomes.[5][14]
-
-
Troubleshooting & Mitigation:
-
Immediate Action: If an animal shows signs of acute distress (e.g., difficulty breathing, bleeding from the mouth), dosing should be stopped immediately, and veterinary care should be sought.[13]
-
Refine Technique:
-
Anesthesia: For serial dosing studies, brief isoflurane (B1672236) anesthesia during gavage has been shown to reduce esophageal trauma and may be a refinement to consider.[14]
-
Pharmacokinetics & Bioavailability
Q4: The oral bioavailability of this compound in my study seems low. How can I improve it?
A4: this compound, like many kinase inhibitors, has low aqueous solubility, which can limit its oral bioavailability.[15][16] While the 0.5% HPMC suspension is a standard approach, here are some strategies to potentially enhance absorption:
-
Particle Size Reduction: Reducing the particle size of the this compound active pharmaceutical ingredient (API) can increase the surface area for dissolution, which may improve absorption. Techniques like micronization or nanocrystal formulation could be explored.[17][18]
-
Alternative Formulations: For poorly soluble compounds, exploring lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can sometimes improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[15][18][19]
-
Food Effect: The presence of food, particularly high-fat meals, can sometimes increase the absorption of lipophilic drugs.[11] Investigating the effect of administering this compound with or without food could reveal opportunities for optimization, though this adds another variable to control.
Q5: Are there any known drug-drug interactions I should be aware of when co-administering other compounds with this compound?
A5: While specific interaction studies with this compound are not detailed in the provided search results, it is important to consider general principles for kinase inhibitors. Many are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[20] Co-administration of compounds that are strong inhibitors or inducers of these enzymes could alter the plasma concentrations of this compound, leading to unexpected toxicity or reduced efficacy. It is crucial to review the metabolic pathways of any co-administered drugs.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dosage (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Animal Model | Reference |
| 6.3 (single dose) | 130 ± 30 | 1 | 480 ± 90 | BALB/cAJcl-nu/nu | [21] |
| 12.5 (single dose) | 310 ± 60 | 1 | 1200 ± 200 | BALB/cAJcl-nu/nu | [21] |
| 25.0 (single dose) | 780 ± 150 | 2 | 3700 ± 700 | BALB/cAJcl-nu/nu | [21] |
| 25.0 (multiple doses, Day 7) | 1100 ± 200 | 2 | 5200 ± 900 | BALB/cAJcl-nu/nu | [21] |
Data are presented as mean ± SD (n=3). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; p.o.: oral administration.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% HPMC)
-
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tube or beaker
-
-
Procedure:
-
Calculate the required amount of HPMC to prepare a 0.5% (w/v) solution (e.g., 50 mg of HPMC for 10 mL of water).
-
In a sterile container, slowly add the HPMC powder to the sterile water while continuously stirring with a magnetic stir bar to prevent clumping.
-
Continue stirring until the HPMC is fully dissolved and the solution is clear. This may take some time.
-
Weigh the required amount of this compound powder to achieve the desired final concentration.
-
Slowly add the this compound powder to the 0.5% HPMC solution while stirring.
-
Continue stirring to ensure a uniform suspension is formed.
-
Store the suspension according to stability data, and always re-suspend thoroughly by vortexing or stirring immediately before each administration.
-
Protocol 2: Oral Gavage Administration in Mice
-
Preparation:
-
Ensure the this compound suspension is at room temperature and thoroughly mixed.
-
Select an appropriately sized gavage needle (flexible plastic is recommended) for the size of the mouse.[6][8] The length should be from the corner of the mouth to the last rib.
-
Draw the calculated dose volume into a syringe.
-
-
Restraint:
-
Properly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head. The body should be held in a straight line.[7]
-
-
Administration:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle. [13]
-
Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the suspension.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15 minutes for any signs of distress, such as gasping, choking, or bleeding.[13]
-
Return the animal to its cage and monitor for any delayed adverse effects.
-
Visualizations
Caption: this compound mechanism of action.
Caption: In vivo study workflow for this compound.
Caption: Troubleshooting high variability.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Hydroxypropyl Methylcellulose on Drug Bioavailability - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 3. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are The Complications Associated With Oral Gavage and Cause Death in Mice?do They Include Stomach Gas Accumulation? | PDF | Esophagus | Stomach [scribd.com]
- 5. atsjournals.org [atsjournals.org]
- 6. instechlabs.com [instechlabs.com]
- 7. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 8. 3rc.org [3rc.org]
- 9. Administering medicines to rodents with minimal stress [nfp79.ch]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. veterinaria.org [veterinaria.org]
- 20. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: TAS2940 Preclinical Toxicity Profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-ERBB inhibitor, TAS2940, in preclinical models. The information provided is based on the known mechanism of action of this compound and the general toxicity profile of the pan-ERBB inhibitor class, as specific preclinical toxicology data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, irreversible, and selective pan-ERBB inhibitor. It targets and inhibits the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and other members of the ERBB family of receptor tyrosine kinases.[1][2] By irreversibly binding to these receptors, this compound blocks downstream signaling pathways, such as the AKT and ERK pathways, which are crucial for tumor cell proliferation and survival.[1][3] this compound has been shown to be effective in xenograft mouse models with ERBB aberrations, including HER2 amplification and EGFR mutations.[1][4][5] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain metastases and primary brain tumors.[4][6]
Q2: What are the expected on-target toxicities of a pan-ERBB inhibitor like this compound in preclinical models?
While specific toxicity data for this compound is not extensively published, class-wide toxicities for pan-ERBB inhibitors are well-documented. These are often mechanism-based and predictable. The most common on-target toxicities are related to the inhibition of EGFR and HER2 in healthy tissues.
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Dermatological Toxicities: Inhibition of EGFR in the skin can lead to an acneiform rash.[7]
-
Gastrointestinal Toxicities: EGFR inhibition in the gastrointestinal tract can cause diarrhea.
-
Cardiotoxicity: Inhibition of HER2 can be associated with cardiac dysfunction, as HER2 signaling is important for cardiomyocyte survival and function.[8][9][10]
Non-selective dual EGFR/HER2 inhibitors are known to have dose-limiting toxicities.[1]
Q3: Are there any reports of dose-limiting toxicities for this compound in preclinical or clinical studies?
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause: On-target or off-target toxicity of this compound.
Troubleshooting Steps:
-
Dose De-escalation: If you observe significant weight loss, lethargy, or other signs of distress, consider reducing the dose of this compound. Efficacy has been reported in mouse xenograft models at doses as low as 3.1 mg/kg.[1]
-
Monitor for Common Toxicities: Actively monitor for and grade common pan-ERBB inhibitor-related toxicities such as skin rash and diarrhea.
-
Histopathological Analysis: At the end of the study, or if animals are euthanized due to morbidity, perform a comprehensive histopathological analysis of major organs (heart, liver, kidneys, lungs, gastrointestinal tract, and skin) to identify potential target organs of toxicity.
-
Clinical Pathology: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities.
Issue 2: Dermatological Abnormalities (Rash, Hair Loss)
Potential Cause: Inhibition of EGFR in the skin.
Troubleshooting Steps:
-
Scoring and Documentation: Implement a scoring system to grade the severity of any skin rash. Photograph the affected areas at regular intervals to document progression or resolution.
-
Supportive Care: Consult with veterinary staff about appropriate supportive care, which may include topical emollients for dry skin or management of secondary infections.
-
Dose Modification: If skin toxicity is severe and impacts animal welfare, consider a dose reduction or intermittent dosing schedule.
Issue 3: Gastrointestinal Issues (Diarrhea, Weight Loss)
Potential Cause: Inhibition of EGFR in the gastrointestinal tract.
Troubleshooting Steps:
-
Monitor Weight and Fecal Consistency: Weigh animals daily and monitor for the presence and severity of diarrhea.
-
Hydration and Nutritional Support: Ensure animals have easy access to water and provide nutritional supplements if significant weight loss occurs.
-
Dose Adjustment: As with other toxicities, a dose reduction may be necessary if gastrointestinal side effects are severe.
Quantitative Data Summary
As specific quantitative toxicity data for this compound is not available, the following table summarizes the doses used in published preclinical efficacy studies. Researchers should be aware that adverse effects may be observed at or above these dose levels.
| Animal Model | Dosing Regimen | Duration | Observed Efficacy | Reference |
| Nude Mice (xenograft) | 3.1 - 25 mg/kg, p.o., once daily | 14 days | Inhibition of tumor growth | [1] |
| Nude Mice (xenograft) | 12.5 mg/kg, p.o., once daily | Not specified | Significant tumor regression | [4] |
Experimental Protocols
Protocol 1: General Toxicity Assessment in Rodent Models
-
Animal Model: Select a relevant rodent model (e.g., BALB/c nude mice for xenograft studies).
-
Dose Formulation: this compound can be suspended in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) for oral administration.[4]
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound. Dose selection should be based on available efficacy data and the goals of the toxicity study.
-
Administration: Administer this compound orally (p.o.) once daily.
-
Monitoring:
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Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, presence of diarrhea or skin rash).
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At study termination, collect blood for hematology and clinical chemistry.
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Perform a full necropsy and collect major organs for histopathological examination.
-
Visualizations
References
- 1. Cogent Bioscience presents preclinical characterization of EGFR-sparing HER2 inhibitor CGT-1786 | BioWorld [bioworld.com]
- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Anti-erbB2 treatment induces cardiotoxicity by interfering with cell survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ErbB2 by receptor tyrosine kinase inhibitors causes myofibrillar structural damage without cell death in adult rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of preclinical cardiotoxic effects of different ErbB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of TAS2940 Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of TAS2940 analogues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that present synthetic challenges?
A1: this compound is a covalent inhibitor with a complex molecular architecture. The primary challenges in its synthesis and the synthesis of its analogues stem from the following features:
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Core: This heterocyclic system forms the backbone of the molecule and requires multi-step synthesis.
-
Cyclopropylethynyl Moiety at C6: Introduction of this group is typically achieved via a Sonogashira coupling reaction, which can be sensitive to reaction conditions.
-
Substituted Pyrrolidine (B122466) Ring at N7: Functionalization at this position requires careful selection of coupling partners and reaction conditions.
-
Amide Linkage at C5: Formation of the amide bond between the pyrrolopyrimidine core and the chiral amine can be challenging, especially with sterically hindered partners.
-
Acrylamide (B121943) Warhead: The acrylamide moiety is a reactive electrophile necessary for covalent bond formation with the target protein. Its introduction and handling require specific precautions to avoid premature reaction or polymerization.[1]
Q2: What is the general synthetic strategy for preparing this compound analogues?
A2: A plausible retrosynthetic analysis suggests a convergent approach. The synthesis would likely involve the preparation of three key fragments:
-
A functionalized 4-amino-7H-pyrrolo[2,3-d]pyrimidine core.
-
A chiral N-((R)-1-phenylethyl)amine moiety.
-
A substituted pyrrolidine ring bearing the acrylamide warhead.
The assembly of these fragments would involve key reactions such as Sonogashira coupling to install the cyclopropylethynyl group, and amide bond formation to connect the core with the chiral amine and the pyrrolidine ring.
Q3: What are the common issues encountered during the Sonogashira coupling step?
A3: The Sonogashira coupling of a halogenated pyrrolopyrimidine with cyclopropylacetylene (B33242) can be problematic. Common issues include:
-
Low or no product yield: This can be due to catalyst deactivation, steric hindrance, or insufficiently reactive starting materials.
-
Homocoupling of the alkyne (Glaser coupling): This side reaction leads to the formation of diyne byproducts.[2]
-
Dehalogenation of the starting material: The aryl halide can be reduced, leading to the loss of the starting material.
Q4: What are the best practices for the amide coupling step in the synthesis of this compound analogues?
A4: Forming the amide bond between a complex carboxylic acid (the pyrrolopyrimidine core) and an amine can be challenging. Best practices include:
-
Use of appropriate coupling reagents: Reagents like HATU, HOBt with EDC, or T3P can be effective.[3] The choice of reagent may need to be optimized for specific substrates.
-
Control of reaction conditions: Temperature, solvent, and base are critical parameters to control to avoid side reactions and racemization.
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Purification of starting materials: Impurities in either the carboxylic acid or the amine can interfere with the reaction.
Q5: How can I purify the final this compound analogue, which is likely a polar molecule?
A5: The purification of polar, nitrogen-containing heterocyclic compounds like this compound analogues can be challenging due to their strong interactions with silica (B1680970) gel in normal-phase chromatography, which can lead to poor peak shapes and irreversible adsorption.[4] Strategies to consider include:
-
Reverse-phase chromatography (RPC): Using a C18 column with a mobile phase of water/acetonitrile or water/methanol is often a good choice for compounds with moderate to low polarity.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar and hydrophilic compounds that are poorly retained in RPC.[4]
-
Ion-Exchange Chromatography (IEX): If the analogue is ionizable, IEX can be a powerful purification method.[4]
-
Recrystallization: If a high-purity solid can be obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guides
Sonogashira Coupling
| Problem | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Steric hindrance from the ortho-substituent on the aryl halide.[2] 3. Low reactivity of the aryl bromide. 4. Insufficiently degassed solvents/reagents. | 1. Use a fresh, high-quality palladium catalyst and copper(I) co-catalyst. Consider using a more active ligand like XPhos. 2. Increase the reaction temperature.[5] 3. If using an aryl bromide, consider converting it to the more reactive aryl iodide.[6] 4. Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or sparging with an inert gas.[2] |
| Glaser Homocoupling of Alkyne | 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. 3. Use of an amine base that promotes homocoupling. | 1. Rigorously exclude oxygen from the reaction mixture. 2. Switch to a copper-free Sonogashira protocol.[2] 3. Use an inorganic base like Cs₂CO₃ or K₃PO₄ instead of an amine base.[2] |
| Dehalogenation of Aryl Halide | 1. Presence of reducing agents in the reaction mixture. 2. High reaction temperature or prolonged reaction time. | 1. Ensure all reagents are pure and free from reducing impurities. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature if possible. |
Amide Bond Formation
| Problem | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low or No Yield | 1. Ineffective coupling reagent for the specific substrates. 2. Steric hindrance around the carboxylic acid or amine. 3. Poor solubility of starting materials. 4. Deactivation of the amine by acid-base reaction with the carboxylic acid. | 1. Screen different coupling reagents (e.g., HATU, COMU, T3P). 2. Increase the reaction temperature and/or reaction time. Consider using a more powerful coupling reagent. 3. Use a different solvent or a co-solvent to improve solubility. 4. Use a coupling agent like DCC or EDC that prevents the initial acid-base reaction.[7] |
| Racemization of Chiral Amine | 1. High reaction temperature. 2. Use of a strong base. 3. Certain coupling reagents are more prone to causing racemization. | 1. Perform the reaction at a lower temperature if possible. 2. Use a non-nucleophilic base like DIPEA. 3. Additives like HOBt or Oxyma can help to suppress racemization. |
| Formation of Side Products | 1. Reaction of the coupling reagent with other functional groups in the molecule. 2. Anhydride formation from the carboxylic acid. | 1. Protect sensitive functional groups before the coupling reaction. 2. Use a stoichiometric amount of the coupling reagent and add the amine shortly after the activation of the carboxylic acid. |
Experimental Protocols
Note: The following protocols are generalized procedures for the synthesis of key intermediates for this compound analogues and should be optimized for specific substrates.
Protocol 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Core
This protocol describes a general method for the synthesis of 4-substituted-amino-7H-pyrrolo[2,3-d]pyrimidines starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Appropriate amine (3 equivalents)
-
Isopropanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired amine (3 equivalents) in isopropanol.
-
Add a few drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Sonogashira Coupling of a Halogenated Pyrrolopyrimidine
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[2]
Materials:
-
Aryl halide (e.g., 6-bromo-4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative)
-
Terminal alkyne (e.g., cyclopropylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1 equivalent), palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the amine base via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate (B1210297).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Amide Coupling using HATU
This protocol describes a general procedure for amide bond formation using HATU as the coupling reagent.
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps in the Synthesis of Pyrrolopyrimidine Derivatives
| Reaction Step | Substrates | Conditions | Yield (%) | Reference |
| Nucleophilic Substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + various amines | Isopropanol, HCl (cat.), reflux | 16-94 | |
| Sonogashira Coupling | Aryl bromide + terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N, THF, 60-80°C | 50-95 | [2] |
| Amide Coupling | Carboxylic acid + amine | HATU, DIPEA, DMF, rt | 70-95 | [3] |
| Amide Coupling | Carboxylic acid + amine | EDC, HOBt, DIPEA, CH₃CN, rt | 60-91 | [3] |
Note: Yields are highly substrate-dependent and the provided ranges are for general guidance.
Visualizations
Caption: General synthetic workflow for this compound analogues.
Caption: Troubleshooting logic for Sonogashira coupling.
Caption: Covalent inhibition mechanism of this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijnc.ir [ijnc.ir]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids | Semantic Scholar [semanticscholar.org]
Technical Support Center: TAS2940 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS2940 in xenograft models. The information is tailored for scientists and drug development professionals to refine treatment protocols and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, irreversible pan-ERBB inhibitor.[1][2][3] It targets and inhibits both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which can, in turn, inhibit tumor growth and angiogenesis in tumors that express these receptors.[4] this compound has shown potency against various HER2 and EGFR mutations, including exon 20 insertions.[1][5][6]
Q2: In which xenograft models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity in multiple mouse xenograft models with various ERBB aberrations.[1][7] Efficacy has been observed in both subcutaneous and intracranial xenograft models.[1][5] Specific examples include models with HER2 amplification (NCI-N87), HER2/EGFR exon 20 insertions (MCF10A_HER2/insYVMA_v, NSCLC NCI-H1975), and EGFRvIII mutations (glioblastoma PDX35).[1][7]
Q3: What is the recommended route of administration for this compound in xenograft studies?
A3: this compound is administered orally (p.o.).[1][2][8]
Q4: What are the reported dosing regimens for this compound in mice?
A4: Effective doses in xenograft studies have ranged from 3.1 mg/kg to 25 mg/kg, administered once daily.[2][3] Significant tumor regression was observed at a dose of 12.5 mg/kg in an NCI-N87 subcutaneous xenograft model.[1] In intracranial models, doses of 20.0 or 25.0 mg/kg/day have shown notable tumor regression.[1] Dose-response studies are recommended to determine the optimal dose for a specific model.
Q5: What is the vehicle solution used for this compound administration?
A5: In published studies, this compound has been administered in a 0.5 w/v% HPMC (hydroxypropyl methylcellulose) solution.[1]
Troubleshooting Guide
Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.
-
Potential Causes:
-
Inconsistent Oral Gavage: Improper oral gavage technique can lead to inconsistent drug delivery and absorption.
-
Drug Formulation Issues: Poor suspension of this compound in the vehicle can result in variable dosing.
-
Tumor Heterogeneity: The inherent biological variability within the xenograft model can lead to differing responses.[9]
-
Differences in Animal Health: Underlying health issues in individual mice can affect drug metabolism and overall response.[9]
-
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability.
-
Ensure Homogeneous Formulation: Vortex or sonicate the this compound suspension immediately before each administration to ensure a uniform mixture.
-
Characterize Xenograft Model: Ensure the cell line or patient-derived xenograft (PDX) model is well-characterized for consistent growth and target expression.
-
Monitor Animal Health: Closely monitor animal weight, behavior, and overall health to identify any confounding factors.
-
Issue 2: Lack of expected anti-tumor efficacy.
-
Potential Causes:
-
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Poor Drug Bioavailability: Although orally active, factors such as fasting status or individual animal metabolism could affect absorption.
-
Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance to pan-ERBB inhibition.
-
Incorrect Target Expression: The xenograft model may not have the specific HER2/EGFR aberrations that this compound targets.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: If not already done, conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure plasma concentrations of this compound and ensure adequate exposure.[1][10]
-
Verify Target Expression: Confirm the expression and phosphorylation status of EGFR and HER2 in your xenograft model via Western blot or immunohistochemistry.
-
Investigate Resistance Mechanisms: If acquired resistance is suspected, tumors from non-responding animals can be analyzed for downstream signaling pathway activation or mutations.
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Potential Causes:
-
On-Target Toxicities: Inhibition of EGFR in normal tissues can lead to side effects such as skin rash and diarrhea.
-
Off-Target Toxicities: Although this compound is selective, high doses may lead to off-target effects.
-
Formulation Vehicle Effects: The vehicle itself could cause adverse reactions in some animals.
-
-
Troubleshooting Steps:
-
Dose Reduction or Schedule Modification: Consider reducing the dose or exploring alternative dosing schedules, such as intermittent dosing (e.g., 4 days on/3 days off), which has been shown to be effective.[1]
-
Supportive Care: Provide supportive care for common side effects, such as hydration for diarrhea.
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between drug-related and vehicle-related toxicities.
-
Monitor Clinical Signs: Regularly monitor animals for signs of toxicity, including weight loss, changes in behavior, and skin condition.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Subcutaneous Xenograft Models
| Xenograft Model | Genetic Aberration | Dose (mg/kg, p.o., QD) | Treatment Duration | Outcome | Reference |
| NCI-N87 | HER2 Amplification | 12.5 | 14 days | Significant tumor regression | [1] |
| MCF10A_HER2/insYVMA_v | HER2 Exon 20 Insertion | Not specified | 14 days | Antitumor effects observed | [1][7] |
| NSCLC NCI-H1975 | EGFR Exon 20 Insertion | Not specified | 14 days | Antitumor effects observed | [1][7] |
| Glioblastoma PDX35 | EGFRvIII Mutation | Not specified | 11 days | Antitumor effects observed | [1][7] |
Table 2: Summary of this compound Efficacy in Intracranial Xenograft Models
| Xenograft Model | Genetic Aberration | Dose (mg/kg, p.o., QD) | Treatment Duration | Outcome | Reference |
| NCI-N87-luc | HER2 Amplification | 20.0, 25.0 | 21 days | Notable tumor regression | [1] |
| NCI-H1975_EGFR ex20ins SVD-luc | EGFR Exon 20 Insertion | 25.0 | Up to 39 days | Decreased tumor volume, improved survival | [1] |
Experimental Protocols
Detailed Methodology for a Subcutaneous Xenograft Study
-
Cell Culture: Culture the desired cancer cell line (e.g., NCI-N87) under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/cAJcl-nu/nu) appropriate for the xenograft model.[1] Allow animals to acclimate for at least one week before the experiment.
-
Tumor Implantation: Harvest and resuspend cells in a suitable medium (e.g., PBS). For subcutaneous models, inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in a 0.5 w/v% HPMC solution.[1] Administer the specified dose (e.g., 12.5 mg/kg) orally once daily. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period (e.g., 14 days).[1][7]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, IHC) to assess target inhibition.
Mandatory Visualizations
Caption: this compound inhibits the phosphorylation of ERBB family receptors.
Caption: Experimental workflow for a subcutaneous xenograft study.
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | pan-ERBB inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
TAS2940: A Novel Pan-ERBB Inhibitor Poised to Challenge Existing Therapies
A detailed comparative analysis of TAS2940 against established pan-ERBB inhibitors afatinib (B358), neratinib, and dacomitinib (B1663576), providing researchers, scientists, and drug development professionals with a comprehensive guide to their preclinical and clinical profiles.
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance mechanisms and improving efficacy. Within the realm of ERBB-targeted therapies, a new contender, this compound, has emerged as a potent, irreversible, brain-penetrable pan-ERBB inhibitor. This guide provides an in-depth comparison of this compound with the established pan-ERBB inhibitors afatinib, neratinib, and dacomitinib, focusing on their mechanisms of action, preclinical performance, and clinical data.
Mechanism of Action: Irreversible Inhibition of the ERBB Family
All four compounds—this compound, afatinib, neratinib, and dacomitinib—are classified as irreversible pan-ERBB inhibitors. They function by covalently binding to a conserved cysteine residue in the ATP-binding pocket of the ERBB family of receptor tyrosine kinases: EGFR (HER1), HER2, and HER4. This irreversible binding effectively shuts down the signaling pathways that drive tumor cell proliferation, survival, and metastasis. While HER3 lacks intrinsic kinase activity, its signaling is also indirectly inhibited by preventing its heterodimerization with other ERBB family members.
A key differentiator for this compound is its reported high brain penetrability, a significant advantage in treating primary brain tumors like glioblastoma and brain metastases, which are common in HER2-positive breast cancer and non-small cell lung cancer (NSCLC).[1][2]
Preclinical Performance: A Quantitative Comparison
The potency of these inhibitors against various ERBB family members and their mutations is a critical determinant of their therapeutic potential. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Target | This compound (nM) | Afatinib (nM) | Neratinib (nM) | Dacomitinib (nM) |
| EGFR (Wild-Type) | - | 0.5 | 92 | 6 |
| EGFR (L858R) | - | 0.4 | - | - |
| EGFR (Exon 19 del) | - | - | - | - |
| HER2 (Wild-Type) | 5.6 | 14 | 59 | 45.7 |
| HER2 (V777L) | 2.1 | - | - | - |
| HER2 (A775_G776insYVMA) | 1.0 | - | - | - |
| HER4 | - | 1 | - | 73.7 |
Data compiled from multiple sources. Direct head-to-head comparative studies under identical conditions are limited.
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models. In xenograft models of HER2-amplified, HER2/EGFR exon 20 insertion, and EGFRvIII-mutant tumors, this compound has shown significant tumor growth inhibition.[1] Notably, in intracranial xenograft models, this compound was effective and improved the survival of mice, highlighting its potential for treating brain tumors and metastases.[1][2]
Clinical Data: A Snapshot of Efficacy and Safety
While afatinib, neratinib, and dacomitinib are approved drugs with extensive clinical data, this compound is in the early stages of clinical development.
This compound: A Phase 1, first-in-human clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring EGFR and/or HER2 aberrations.[3] As of early 2023, the study was in the dose-escalation phase, with no dose-limiting toxicities reported at doses up to 240 mg once daily.[3]
Afatinib: Approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations. Clinical trials have also explored its activity in HER2-mutant NSCLC and other solid tumors.
Neratinib: Approved for the extended adjuvant treatment of adult patients with early-stage HER2-overexpressed/amplified breast cancer, following adjuvant trastuzumab-based therapy. It is also approved in combination with capecitabine (B1668275) for adult patients with advanced or metastatic HER2-positive breast cancer who have received two or more prior anti-HER2-based regimens.
Dacomitinib: Approved for the first-line treatment of patients with metastatic NSCLC with EGFR exon 19 deletion or exon 21 L858R substitution mutations. The ARCHER 1050 trial demonstrated a significant improvement in progression-free survival with dacomitinib compared to gefitinib (B1684475) in this patient population.
A real-world observational study comparing dacomitinib and afatinib in the first-line treatment of advanced EGFR-mutant NSCLC found similar effectiveness and safety profiles, although with slightly different side effect profiles.[4][5][6]
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Detailed Protocol:
-
Compound Preparation: Serially dilute the pan-ERBB inhibitors in DMSO to achieve a range of concentrations.
-
Reaction Mixture: In a 96- or 384-well plate, combine the recombinant ERBB kinase (e.g., EGFR, HER2) with a kinase buffer.
-
Incubation: Add the diluted inhibitors to the wells containing the kinase and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide or protein) and ATP.
-
Reaction and Termination: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). Stop the reaction by adding a solution such as EDTA.
-
Signal Detection: Measure the kinase activity. For example, in an ADP-Glo assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth and viability of cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer, NCI-H1975 for EGFR-mutant NSCLC) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pan-ERBB inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a reagent such as MTT, MTS, or a luminescent-based assay like CellTiter-Glo. These assays quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Normalize the viability data to the vehicle control and plot it against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a specific size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, afatinib). Administer the drugs orally at specified doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the experiment (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting to assess target inhibition).
Conclusion and Future Perspectives
This compound represents a promising next-generation pan-ERBB inhibitor with a distinct advantage of brain penetrability. Its potent preclinical activity against a range of ERBB-driven cancers, including those with brain involvement, positions it as a potentially valuable therapeutic option. As the Phase 1 clinical trial for this compound progresses, the oncology community eagerly awaits further data on its safety and efficacy in human subjects.
The established pan-ERBB inhibitors—afatinib, neratinib, and dacomitinib—have already demonstrated significant clinical benefit in specific patient populations. The continued investigation and head-to-head comparisons of these agents, along with emerging inhibitors like this compound, will be crucial in optimizing treatment strategies for patients with ERBB-driven malignancies. The ability to select the most appropriate inhibitor based on the specific tumor characteristics, including the presence of brain metastases, will be a key factor in advancing personalized cancer medicine.
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of TAS2940 and Lapatinib in HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of TAS2940 and lapatinib (B449), two tyrosine kinase inhibitors (TKIs) targeting the human epidermal growth factor receptor 2 (HER2). While lapatinib is an established therapy for HER2-positive breast cancer, this compound is a novel agent in early-stage clinical development. This document synthesizes available preclinical data to offer an objective comparison of their mechanisms of action, in vitro and in vivo efficacy, and provides detailed experimental methodologies for the cited studies.
Executive Summary
This compound and lapatinib are both inhibitors of the ERBB receptor family, which includes HER2 and the epidermal growth factor receptor (EGFR). However, they exhibit distinct biochemical properties and preclinical activity profiles. This compound is an irreversible pan-ERBB inhibitor, demonstrating potent activity against wild-type and mutant forms of HER2 and EGFR. A key differentiating feature of this compound is its enhanced brain penetrability compared to lapatinib. Lapatinib is a reversible dual inhibitor of EGFR and HER2. Preclinical data suggest that while both agents are effective in HER2-amplified models, this compound may offer advantages in cancers with specific HER2 mutations and in the context of brain metastases. As this compound is currently in early clinical trials, no direct clinical comparison with lapatinib is available.
Mechanism of Action and Signaling Pathways
Both this compound and lapatinib target the ATP-binding site of the intracellular kinase domain of HER2 and EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.
A key difference lies in their binding mode. This compound is an irreversible inhibitor, forming a covalent bond with its target, which leads to a sustained inhibition of signaling. In contrast, lapatinib is a reversible inhibitor.
Figure 1. Simplified signaling pathway of HER2/EGFR and points of inhibition by this compound and lapatinib.
In Vitro Efficacy
Enzymatic Activity
A direct comparison of the enzymatic inhibitory activity of this compound and lapatinib reveals differences in their potency against wild-type and mutant HER2. This compound demonstrates potent inhibition of both wild-type HER2 and clinically relevant mutants, whereas lapatinib is more potent against the wild-type form.[1]
| Target | This compound IC₅₀ (nmol/L) | Lapatinib IC₅₀ (nmol/L) |
| HER2 (Wild-Type) | 5.6 | Data not directly compared in the same study |
| HER2 V777L | 2.1 | >1000 |
| HER2 A775_G776insYVMA | 1.0 | >1000 |
| Table 1: Comparative enzymatic inhibitory concentrations (IC₅₀) of this compound and lapatinib against wild-type and mutant HER2. Data extracted from Oguchi et al., Cancer Science, 2023.[1] |
Cell Proliferation
In cell-based assays, this compound has demonstrated potent growth inhibition across a range of cell lines with diverse EGFR and HER2 genetic alterations. In contrast, lapatinib shows strong inhibitory effects in HER2-amplified cell lines, but its activity is moderate to weak in cells with HER2 mutations or EGFR alterations.[1]
| Cell Line | HER2/EGFR Status | This compound GI₅₀ (nmol/L) | Lapatinib GI₅₀ (nmol/L) |
| BT-474 | HER2 amplification | 1.8 | 3.9 |
| NCI-N87 | HER2 amplification | 1.4 | 1.7 |
| MCF10A_HER2/insYVMA | HER2 exon 20 insertion | 0.8 | 130 |
| HCC827 | EGFR exon 19 deletion | 1.3 | 250 |
| Table 2: Comparative 50% growth inhibition (GI₅₀) concentrations of this compound and lapatinib in various cancer cell lines. Data extracted from Oguchi et al., Cancer Science, 2023.[1] |
Inhibition of HER2 Signaling Pathway
Western blot analysis of the HER2-positive breast cancer cell line SK-BR-3 shows that both this compound and lapatinib inhibit the phosphorylation of HER2, HER3, and downstream signaling proteins AKT and ERK. However, at 48 hours, a rebound in the phosphorylation of HER3, AKT, and ERK was observed with lapatinib treatment, which was not seen with this compound, suggesting a more sustained pathway inhibition by the irreversible inhibitor.[1]
In Vivo Efficacy
Subcutaneous Xenograft Models
While direct head-to-head in vivo efficacy studies comparing this compound and lapatinib in the same tumor model are limited, available data for each agent demonstrate their anti-tumor activity. This compound has been shown to inhibit tumor growth in xenograft models with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[2][3] Lapatinib has also demonstrated dose-dependent tumor growth inhibition in HER2-overexpressing xenograft models.[4][5][6][7]
Brain Metastases and Brain Penetrability
A significant potential advantage of this compound is its superior brain penetrability. In a preclinical study, the unbound brain-to-plasma concentration ratio (Kp,uu,brain) of this compound was notably higher than that of lapatinib, suggesting better potential for efficacy against brain metastases.[1] this compound was effective in intracranial xenograft models of HER2/EGFR-driven cancers, improving the survival of mice.[1][2] Lapatinib has also shown some activity against brain metastases in preclinical models, though its distribution to the brain is considered limited.[8][9]
| Compound | Average Kp,uu,brain |
| This compound (25.0 mg/kg) | ~0.3 |
| Lapatinib | <0.1 |
| Table 3: Comparative brain penetrability of this compound and lapatinib. Data extracted from Oguchi et al., Cancer Science, 2023.[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay
Figure 2. General workflow for an in vitro kinase assay.
The kinase selectivity of this compound was assessed against a panel of 257 kinases. The phosphorylation of each peptide substrate was quantified using either a mobility shift assay or an IMAP assay. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.[1]
For lapatinib, in vitro kinase assays were performed using purified intracellular kinase domains of EGFR and HER2. The reaction mixture contained the enzyme, a peptide substrate, ATP (including [γ-³³P]ATP), and varying concentrations of lapatinib. The reaction was terminated, and the phosphorylated substrate was captured and quantified by scintillation counting to determine IC₅₀ values.[5]
Cell Viability Assay (MTT Assay)
Figure 3. Workflow for a typical MTT cell viability assay.
The growth inhibitory effects of this compound and lapatinib were evaluated using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the inhibitors for 72 hours. Cell viability was then assessed according to the manufacturer's protocol, and the 50% growth inhibition (GI₅₀) values were determined from the dose-response curves.[1]
Western Blotting
HER2-positive breast cancer cells (e.g., SK-BR-3) were treated with this compound or lapatinib at various concentrations and for different durations. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of HER2, HER3, AKT, and ERK. An appropriate loading control (e.g., β-actin) was also used. The protein bands were visualized using a chemiluminescence detection system.[1]
In Vivo Xenograft Models
Female immunodeficient mice (e.g., BALB/c nude mice) were subcutaneously or orthotopically implanted with human cancer cells (e.g., NCI-N87, BT-474). Once tumors reached a palpable size, mice were randomized into treatment groups. This compound or lapatinib was administered orally at specified doses and schedules. Tumor volume was measured regularly with calipers. For intracranial models, tumor growth was monitored by bioluminescence imaging. At the end of the study, tumors were excised for further analysis.[1][6]
Conclusion
The available preclinical data indicate that this compound is a potent, irreversible pan-ERBB inhibitor with a distinct profile compared to the reversible EGFR/HER2 inhibitor lapatinib. Key potential advantages of this compound include its potent activity against a broader range of HER2 mutations and its superior brain penetrability. These characteristics suggest that this compound may hold promise for treating HER2-driven cancers, including those with acquired resistance to other HER2-targeted therapies and those with central nervous system involvement. However, it is crucial to note that these are preclinical findings, and the clinical efficacy and safety of this compound relative to lapatinib are yet to be determined in human trials. The ongoing Phase 1 clinical trial of this compound will provide the first insights into its clinical potential.[10]
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
A Preclinical Head-to-Head: TAS2940 vs. Poziotinib in EGFR Exon 20 Insertion Models
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertions, two small molecule inhibitors, TAS2940 and poziotinib (B1662824), have emerged as compounds of significant interest. This guide provides a detailed, data-driven comparison of their preclinical efficacy, shedding light on their respective potencies and therapeutic potential in various in vitro and in vivo models of EGFR exon 20-driven malignancies.
Executive Summary
This compound, a novel, brain-penetrable pan-ERBB inhibitor, demonstrates potent and broad activity against various HER2 and EGFR mutations, including exon 20 insertions.[1][2] Poziotinib, a second-generation tyrosine kinase inhibitor (TKI), has shown significant antitumor activity, with its efficacy being highly dependent on the specific location of the exon 20 insertion.[3][4] Preclinical data suggests that while both inhibitors are effective, this compound may offer advantages in terms of broader activity across different insertion mutations and potential for treating brain metastases.
In Vitro Efficacy: A Tale of Two Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for this compound and poziotinib against various cell lines engineered to express different EGFR exon 20 insertion mutations.
Table 1: In Vitro IC50 Values of this compound against EGFR Exon 20 Insertion Mutations [5]
| Cell Line | EGFR Exon 20 Insertion | IC50 (nM) |
| MCF10A | V769_D770insASV | 5.64 |
| MCF10A | D770_N771insSVD | 2.98 |
Table 2: In Vitro IC50 Values of Poziotinib against a Panel of EGFR Exon 20 Insertion Mutations [3]
| EGFR Exon 20 Insertion | Insertion Location | IC50 (nM) |
| Near-Loop Insertions | ||
| A767_V769dupASV | Near-Loop | <10 |
| D770_N771insSVD | Near-Loop | <10 |
| V769_D770insASV | Near-Loop | <10 |
| Far-Loop Insertions | ||
| H773_V774insNPH | Far-Loop | >10 |
| N771_P772insN | Far-Loop | >10 |
| P772_H773insV | Far-Loop | >10 |
Note: The IC50 values for poziotinib are presented as a range based on graphical data from the source. Near-loop insertions are defined as those occurring between amino acids A767 to P772, while far-loop insertions are beyond P772.[4]
In Vivo Antitumor Activity: Xenograft Model Showdown
A head-to-head comparison in a mouse xenograft model using the NSCLC NCI-H1975 cell line, which harbors the EGFR D770_N771insSVD (a "near-loop" insertion), demonstrated significant tumor growth inhibition by both this compound and poziotinib.[1]
Table 3: In Vivo Efficacy of this compound vs. Poziotinib in an NCI-H1975 Xenograft Model [1]
| Treatment | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 12.5 mg/kg | Significant tumor regression |
| Poziotinib | 10 mg/kg | Significant tumor regression |
Note: The study reported significant tumor regression with both treatments compared to the vehicle control. The maximal efficacy of this compound was noted to be almost equivalent to that of poziotinib in this specific model.[1]
Signaling Pathways and Experimental Designs
To better understand the mechanisms of action and the experimental setups used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
-
Cell Lines: Human cell lines (e.g., MCF10A, Ba/F3) were engineered to stably express various EGFR exon 20 insertion mutations.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or poziotinib for 72 hours.
-
Viability Assessment: Cell viability was assessed using colorimetric assays such as MTT or CellTiter-Glo. The absorbance or luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Study (NCI-H1975 Model)[1]
-
Animal Model: Female BALB/c nude mice were used.
-
Cell Implantation: NCI-H1975 human NSCLC cells were subcutaneously implanted into the mice.
-
Tumor Establishment: Tumors were allowed to grow to a palpable size.
-
Treatment Groups: Mice were randomized into three groups: vehicle control, this compound (12.5 mg/kg), and poziotinib (10 mg/kg).
-
Drug Administration: Treatments were administered orally, once daily, for 14 consecutive days.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study endpoint was the assessment of tumor growth inhibition at the end of the treatment period.
Conclusion and Future Directions
Both this compound and poziotinib demonstrate promising preclinical activity against EGFR exon 20 insertion-mutant NSCLC models. Poziotinib's efficacy is clearly modulated by the location of the insertion, with "near-loop" mutations being significantly more sensitive.[3][4] this compound has shown potent inhibition of the EGFR exon 20 insertion mutations it has been tested against and has the added potential benefit of brain penetrability, which is a critical attribute for treating or preventing brain metastases.[1]
The direct comparison in the NCI-H1975 xenograft model suggests comparable efficacy at the doses tested.[1] However, a more comprehensive head-to-head comparison of this compound against a broader panel of "near-loop" and "far-loop" EGFR exon 20 insertion mutations is warranted to fully delineate its activity profile relative to poziotinib. Further investigation into the clinical activity of this compound, which is currently in a Phase 1 trial, will be crucial in determining its ultimate role in the treatment of this challenging subset of NSCLC.
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 5. medchemexpress.com [medchemexpress.com]
TAS2940 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models of HER2/EGFR-Aberrant Cancers
For Immediate Release
A comprehensive analysis of preclinical data reveals that TAS2940, a novel, irreversible pan-ERBB inhibitor, exhibits significant anti-tumor activity in patient-derived xenograft (PDX) models of cancers with human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) aberrations.[1] These findings position this compound as a promising therapeutic agent, particularly for heavily pretreated patients and those with brain metastases.
This compound is an orally bioavailable small molecule inhibitor designed to target and inhibit both EGFR and HER2, key drivers of tumor cell proliferation and vascularization.[2] Preclinical studies have demonstrated its ability to effectively shrink tumors and extend survival in animal models. A key feature of this compound is its ability to penetrate the brain, suggesting potential efficacy against brain tumors and metastases.[3]
This guide provides a comparative overview of the efficacy of this compound in PDX models, with supporting data from key preclinical studies, and contrasts its performance with other targeted therapies.
Comparative Efficacy of this compound in Xenograft Models
This compound has been evaluated in a variety of subcutaneous and intracranial xenograft models, including a patient-derived glioblastoma model, demonstrating dose-dependent tumor regression and improved survival.
| Xenograft Model | Cancer Type | Genetic Aberration | Treatment(s) | Key Findings | Source |
| PDX35 | Glioblastoma | EGFRvIII mutation | This compound (12.5, 25 mg/kg/day), Afatinib (B358) (25 mg/kg/day), Osimertinib (25 mg/kg/day) | This compound at 25 mg/kg showed significant tumor growth inhibition, superior to afatinib and comparable to osimertinib. | |
| NCI-N87 | Gastric Cancer | HER2 amplification | This compound (3.1-25 mg/kg/day), Poziotinib (B1662824) (3.1-12.5 mg/kg/day) | This compound induced dose-dependent tumor regression, with 12.5 mg/kg showing significant effects. Efficacy was comparable to poziotinib. In an intracranial model, this compound caused notable tumor regression, while poziotinib did not, due to limited brain penetrability. | |
| MCF10A_HER2/ insYVMA_v | Breast Cancer | HER2 exon 20 insertion | This compound (6.3, 12.5 mg/kg/day), Poziotinib (6.3, 12.5 mg/kg/day) | Both this compound and poziotinib led to tumor growth suppression. | |
| NCI-H1975 EGFR D770_N771insSVD | Non-Small Cell Lung Cancer (NSCLC) | EGFR exon 20 insertion | This compound (12.5, 25 mg/kg/day), Poziotinib (12.5, 25 mg/kg/day) | Both this compound and poziotinib resulted in tumor growth retardation. | |
| NCI-H1975_EGFR ex20ins SVD-luc (Intracranial) | NSCLC | EGFR exon 20 insertion | This compound (25 mg/kg/day) | This compound treatment led to decreased tumor volume and a significant survival benefit (Median Survival: 61 days vs. 47 days for control). |
Head-to-Head with Other ERBB Inhibitors
Preclinical evidence suggests this compound has a unique profile compared to other HER2/EGFR inhibitors. While drugs like lapatinib, neratinib, and tucatinib (B611992) are effective against HER2-overexpressing breast cancer, their efficacy is limited in cancers with HER2/EGFR exon 20 insertions and they have lower brain penetrability.[3] Poziotinib has shown efficacy against HER2 exon 20 insertion mutations but is also limited by its ability to cross the blood-brain barrier.
Signaling Pathway and Experimental Workflow
This compound acts as an irreversible pan-ERBB inhibitor, effectively blocking the signaling pathways that drive tumor growth.
Caption: this compound inhibits HER2/EGFR signaling pathways.
The preclinical evaluation of this compound in patient-derived xenograft models follows a rigorous and systematic workflow.
References
- 1. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. championsoncology.com [championsoncology.com]
- 3. Poziotinib Inhibits HER2-Mutant–Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
TAS2940: Evaluating a Novel Pan-ERBB Inhibitor for Synergistic Potential in Cancer Therapy
For Immediate Release
A comprehensive review of preclinical data on TAS2940, a novel, brain-penetrable, and irreversible pan-ERBB inhibitor, highlights its significant potential in targeting cancers with HER2 and EGFR aberrations. While current research primarily focuses on its efficacy as a monotherapy, its mechanism of action suggests a strong rationale for investigating synergistic combinations with other chemotherapeutic agents. This guide provides an overview of this compound's established preclinical activity, its mechanism of action, and a hypothetical framework for evaluating its synergistic effects with other cancer treatments.
Understanding this compound: Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits the entire ERBB family of receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.[1][2][3][4][5] These receptors play a critical role in tumor cell proliferation and survival. This compound's irreversible binding to these receptors leads to the inhibition of their downstream signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately resulting in the suppression of tumor growth and angiogenesis.[5]
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: Mechanism of action of this compound, a pan-ERBB inhibitor.
Preclinical Efficacy of this compound as a Monotherapy
Preclinical studies have demonstrated the potent antitumor activity of this compound in a variety of cancer models harboring HER2 or EGFR alterations.
| Cancer Type | Model | Key Findings | Reference |
| Gastric Cancer | NCI-N87 Xenograft (HER2 amplification) | Dose-dependent tumor regression. | [2] |
| Breast Cancer | MCF10A Xenograft (HER2 ex20ins YVMA) | Significant tumor growth suppression. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 Xenograft (EGFR ex20ins SVD) | Retardation of tumor growth. | [2] |
| Glioblastoma | PDX35 Xenograft (EGFR vIII) | Tumor growth suppression. | [2] |
| Intracranial Tumors | NCI-H1975 Intracranial Xenograft (EGFR exon20ins) | Decreased tumor volume and improved survival. | [2] |
This compound has also shown promising activity in intracranial xenograft models, highlighting its ability to penetrate the blood-brain barrier.[2][3][6] This is a critical feature for treating primary brain tumors like glioblastoma and brain metastases from other cancers.[2][3]
The Rationale for Combination Therapy and a Path Forward
While no specific studies on the synergistic effects of this compound with other chemotherapies have been published to date, the established mechanism of action of pan-ERBB inhibitors provides a strong basis for exploring such combinations. By blocking key survival pathways, this compound could potentially sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents.
Future research should focus on evaluating the synergistic potential of this compound with standard-of-care chemotherapies in relevant cancer models. A proposed experimental workflow for assessing such synergy is outlined below.
Caption: Proposed workflow for evaluating the synergistic effects of this compound.
Experimental Protocols
Cell Viability and Synergy Analysis (In Vitro)
-
Cell Culture: Cancer cell lines with known HER2 or EGFR alterations are cultured in appropriate media and conditions.
-
Dose-Response Determination: Cells are treated with serial dilutions of this compound and the chemotherapeutic agent of interest individually for 72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) for each drug is calculated.
-
Combination Studies: Cells are treated with this compound and the chemotherapy agent in combination, either at a constant ratio or in a checkerboard format with varying concentrations of both drugs.
-
Synergy Quantification: The interaction between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Xenograft Studies
-
Model Establishment: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. For brain tumor models, intracranial implantation is performed.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy. This compound is administered orally.[2]
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. For survival studies, animals are monitored until a predefined endpoint.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target engagement (e.g., phosphorylation of HER2/EGFR) and pharmacokinetic profiles.
Current Clinical Development
This compound is currently being evaluated in a first-in-human Phase 1 clinical trial (NCT04982926) for patients with advanced or metastatic solid tumors harboring HER2 or EGFR aberrations.[7][8] This study aims to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.[8]
Conclusion
This compound has demonstrated significant promise as a monotherapy in preclinical models of cancers with HER2 and EGFR aberrations. Its potent and selective inhibition of the ERBB family, coupled with its ability to cross the blood-brain barrier, makes it a compelling candidate for further investigation. While data on its synergistic effects with other chemotherapies are not yet available, the exploration of such combinations represents a logical and promising next step in the clinical development of this agent. The experimental frameworks provided here offer a roadmap for researchers to unlock the full potential of this compound in combination cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. A Study of this compound in Participants With Locally Advanced or Metastatic Solid Tumor Cancer [ctv.veeva.com]
Navigating Resistance: A Comparative Analysis of TAS2940 in Preclinical Cross-Resistance Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of TAS2940, a novel, brain-penetrable pan-ERBB inhibitor, in the context of cross-resistance to other targeted therapies. While direct cross-resistance studies on this compound are emerging, this document synthesizes available preclinical data to offer insights into its potential advantages and outlines experimental approaches for further investigation.
This compound is an orally bioavailable, irreversible small molecule inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] It has demonstrated potent activity against a range of cancers with HER2/EGFR aberrations, including those with mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as EGFR and HER2 exon 20 insertions.[2][3][4] Its ability to penetrate the blood-brain barrier addresses a critical challenge in treating brain metastases.[2][4]
Comparative Efficacy of this compound and Other ERBB Inhibitors
Preclinical studies have positioned this compound as a potent inhibitor of various ERBB family mutations. The following tables summarize its in vitro and in vivo efficacy compared to other EGFR/HER2 inhibitors.
In Vitro Inhibitory Activity of this compound
| Cell Line | Genetic Aberration | This compound IC50 (nM) | Comparator IC50 (nM) | Comparator Drug |
| MCF10A_HER2 | Wild-type HER2 | 2.27 | - | - |
| MCF10A_HER2/S310F | HER2 mutation | 1.98 | - | - |
| MCF10A_HER2/L755S | HER2 mutation | 3.74 | - | - |
| MCF10A_HER2/V777L | HER2 mutation | 1.54 | - | - |
| MCF10A_HER2/V842I | HER2 mutation | 3.28 | - | - |
| MCF10A_HER2/insYVMA | HER2 exon 20 insertion | 1.91 | - | - |
| MCF10A_EGFR | Wild-type EGFR | 9.38 | - | - |
| MCF10A_EGFR (EGF+) | Wild-type EGFR + EGF | 0.804 | - | - |
| MCF10A_EGFR/V769_D770insASV | EGFR exon 20 insertion | 5.64 | - | - |
| MCF10A_EGFR/D770_N771insSVD | EGFR exon 20 insertion | 2.98 | - | - |
| SK-BR-3 | HER2 amplification | - | Lapatinib, Tucatinib, Poziotinib | - |
| Data sourced from Medchemexpress.[5] |
In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Genetic Aberration | This compound Efficacy | Comparator Efficacy | Comparator Drug(s) |
| NCI-N87 | HER2 amplification | Significant tumor regression at 12.5 mg/kg | Equivalent to this compound | Poziotinib |
| MCF10A_HER2 ex20ins YVMA | HER2 exon 20 insertion | Confirmed antitumor effects | Equivalent to this compound | Poziotinib |
| NSCLC H1975_EGFR_ex20ins SVD | EGFR exon 20 insertion | Confirmed antitumor effects | Equivalent to this compound | Poziotinib |
| Glioblastoma PDX35 | EGFRvIII mutation | Confirmed antitumor effects | - | Afatinib, Osimertinib |
| Data from a 14-day oral administration study (11 days for PDX35 model).[1][5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects by irreversibly binding to and inhibiting the phosphorylation of HER2 and EGFR. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival. Inhibition of these pathways leads to the upregulation of pro-apoptotic proteins like BIM and subsequent cleavage of PARP, ultimately inducing apoptosis.[2][5]
Caption: this compound inhibits EGFR/HER2 signaling pathways.
Experimental Protocols for Cross-Resistance Studies
While specific cross-resistance studies for this compound are not yet widely published, the following outlines a generalized experimental workflow for generating and characterizing TKI-resistant cell lines to investigate cross-resistance.
Generation of TKI-Resistant Cell Lines
-
Determine Baseline Sensitivity (IC50):
-
Plate parental cancer cells (e.g., NCI-H1975 for EGFR mutations, SK-BR-3 for HER2 amplification) in 96-well plates.
-
Treat with a dose range of the TKI (e.g., this compound) for 72 hours.
-
Assess cell viability using assays like MTT or CellTiter-Glo to determine the IC50 value.
-
-
Induce Resistance:
-
Culture parental cells in a medium containing the TKI at a concentration below the IC50 (e.g., IC20).
-
Gradually increase the drug concentration in a stepwise manner as cells adapt and resume proliferation.
-
This process may take several months.
-
-
Isolation and Expansion of Resistant Clones:
-
Once cells can proliferate in a significantly higher TKI concentration (e.g., >10-fold the parental IC50), isolate single-cell clones.
-
Expand these clones in the presence of the maintenance dose of the TKI.
-
Characterization of Resistant Cell Lines
-
Confirmation of Resistance:
-
Determine the IC50 of the resistant clones to the TKI and compare it to the parental cell line.
-
-
Cross-Resistance Profiling:
-
Assess the sensitivity of the resistant cell lines to a panel of other TKIs with similar or different mechanisms of action.
-
-
Mechanism of Resistance Analysis:
-
Genomic Analysis: Perform next-generation sequencing (NGS) to identify on-target mutations in EGFR or HER2 or alterations in other genes.
-
Proteomic Analysis: Use Western blotting or phospho-RTK arrays to investigate the activation of bypass signaling pathways (e.g., MET, AXL, etc.).
-
Caption: Workflow for a cross-resistance study.
Future Directions and Conclusion
This compound demonstrates significant promise as a potent pan-ERBB inhibitor with activity against a range of clinically relevant mutations, including those that drive resistance to other TKIs. Its brain penetrability further enhances its therapeutic potential.
While comprehensive cross-resistance data is still forthcoming, the preclinical evidence suggests that this compound may be effective in tumors that have developed resistance to other EGFR/HER2 inhibitors. Future research should focus on establishing this compound-resistant models to thoroughly investigate potential cross-resistance profiles and to identify effective sequential and combination therapeutic strategies. Understanding the mechanisms of acquired resistance to this compound will be crucial for optimizing its clinical application and overcoming future treatment challenges. A phase 1 clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring EGFR or HER2 aberrations.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: TAS2940 vs. Neratinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two irreversible pan-ErbB inhibitors, TAS2940 and neratinib (B1684480). Both agents target key drivers of tumorigenesis, including the human epidermal growth factor receptor 2 (HER2), but exhibit distinct preclinical profiles that may influence their clinical development and application. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes critical biological pathways and workflows.
Executive Summary
This compound and neratinib are potent irreversible tyrosine kinase inhibitors targeting the ErbB family of receptors, which includes EGFR (HER1), HER2, and HER4. While both drugs demonstrate significant anti-tumor activity in HER2-amplified and mutant cancer models, key differences emerge in their preclinical profiles. Notably, this compound exhibits significantly higher brain penetrability compared to neratinib, suggesting a potential advantage in treating or preventing central nervous system (CNS) metastases.[1][2][3] Neratinib, a clinically approved agent, serves as a benchmark with extensive preclinical and clinical data supporting its efficacy. This guide aims to provide a detailed, objective comparison to inform further research and development in the field of targeted cancer therapy.
Mechanism of Action and Signaling Pathway
Both this compound and neratinib exert their anti-cancer effects by irreversibly binding to the ATP-binding pocket of ErbB family kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival. The primary pathways inhibited are the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
Quantitative Data Comparison
The following tables summarize the in vitro potency and in vivo brain penetrability of this compound and neratinib based on available preclinical data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target/Cell Line | This compound (nM) | Neratinib (nM) | Reference |
| Enzymatic Assay | |||
| HER2 (wild-type) | 5.6 | 59 | [4][5] |
| HER2 (V777L) | 2.1 | - | [4] |
| HER2 (A775_G776insYVMA) | 1.0 | - | [4] |
| EGFR | - | 92 | [5] |
| Cell-Based Proliferation Assay | |||
| SK-BR-3 (HER2 amp) | Potent inhibition | 2-3 | [1][6] |
| BT-474 (HER2 amp) | Potent inhibition | 2-3 | [1][6] |
| NCI-N87 (HER2 amp) | Potent inhibition | - | [1] |
| A431 (EGFR amp) | - | 81 | [6] |
Note: Direct comparative IC50 values from a single study are limited. "Potent inhibition" for this compound is indicated where specific values were not provided in the comparative context but significant activity was reported.
Table 2: In Vivo Brain Penetrability
| Compound | Unbound Brain to Unbound Plasma Concentration Ratio (Kp,uu,brain) | Reference |
| This compound | ~0.25 | [1][7] |
| Neratinib | <0.1 | [1][7] |
| Lapatinib | <0.1 | [1][7] |
| Tucatinib | <0.1 | [1][7] |
| Osimertinib (positive control) | 0.4 | [1] |
Kinase Selectivity
Both this compound and neratinib are classified as pan-ErbB inhibitors. Kinome profiling studies have been conducted to assess their selectivity against a broader panel of kinases.
This compound: A kinase selectivity assay against 257 kinases demonstrated that this compound is a highly selective inhibitor of the ErbB family.[1]
Neratinib: While potent against HER family kinases, neratinib has been shown to interact with several off-target kinases with varying affinities in broader kinase panels.[5][8]
In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor activity in xenograft models of HER2-positive cancers.
This compound: In vivo studies have shown that this compound effectively inhibits tumor growth in subcutaneous xenograft models with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[1][9][10] Crucially, in intracranial xenograft models, this compound demonstrated notable tumor regression and prolonged survival, underscoring the significance of its brain penetrability.[1][2]
Neratinib: Neratinib has also shown robust in vivo efficacy, inhibiting tumor growth in HER2-overexpressing xenograft models such as BT474 and SKOV3.[5][11][12] While effective systemically, its lower brain penetrability may limit its efficacy against CNS metastases compared to more brain-penetrant inhibitors.[1][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Protocol: The inhibitory activity of this compound and neratinib against HER2 kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the inhibitors (this compound and neratinib) in the reaction buffer. Prepare a mixture of the kinase substrate (e.g., Poly(Glu,Tyr)) and ATP.
-
Reaction: In a 96-well plate, add the recombinant HER2 enzyme, the inhibitor dilution, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal with luciferase.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14][15][16]
Cell Proliferation (MTT) Assay
Protocol: The anti-proliferative effects of this compound and neratinib on HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) can be assessed using the MTT assay.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and neratinib and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[17][18][19][20]
In Vivo Xenograft Model
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously or intracranially implant HER2-positive cancer cells (e.g., NCI-N87 for HER2 amplification).
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize mice into treatment groups (vehicle control, this compound, neratinib). Administer the compounds orally at predetermined doses and schedules.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly. For intracranial models, tumor burden can be monitored by bioluminescence imaging if luciferase-expressing cells are used.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. For intracranial models, compare the overall survival of the different treatment groups.[1][21][22][23][24]
Conclusion
This comparative guide highlights the preclinical profiles of this compound and neratinib. Both are potent irreversible pan-ErbB inhibitors with significant anti-tumor activity. The key distinguishing feature of this compound is its superior brain penetrability, which translates to efficacy in intracranial tumor models. This suggests a potential therapeutic niche for this compound in the treatment of brain metastases, a significant challenge in the management of HER2-positive cancers. Neratinib, as an approved drug, provides a robust benchmark for efficacy. The data presented here, compiled from various preclinical studies, should serve as a valuable resource for researchers and drug developers in the continued effort to advance targeted therapies for HER2-driven malignancies.
References
- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. THER-12. PRECLINICAL EVALUATION OF NERATINIB PLUS T-DM1 IN ORTHOTOPIC PDX MODELS OF HER2-POSITIVE BREAST CANCER BRAIN METASTASES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. protocols.io [protocols.io]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
TAS2940: A Potential Strategy for Overcoming Afatinib Resistance in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of TAS2940 in the context of afatinib-resistant non-small cell lung cancer (NSCLC). While direct head-to-head studies in models with acquired afatinib (B358) resistance are not yet available in published literature, this document synthesizes the existing preclinical data for this compound, focusing on its activity against known afatinib resistance mechanisms.
Executive Summary
This compound is a novel, irreversible, brain-penetrable pan-ERBB inhibitor with potent activity against a range of EGFR and HER2 aberrations. Preclinical evidence suggests its potential to overcome resistance to the second-generation EGFR tyrosine kinase inhibitor (TKI), afatinib. This efficacy stems from its ability to target mutations that confer primary resistance to afatinib, such as EGFR exon 20 insertions, and its broader inhibitory profile which may counteract key acquired resistance mechanisms.
Comparative Preclinical Efficacy of this compound
While direct experimental data on this compound in afatinib-resistant models is limited, its efficacy has been demonstrated in models harboring mutations known to be less sensitive to afatinib.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various EGFR and HER2 mutations.
| Cell Line | Genetic Alteration | This compound IC50 (nmol/L) | Poziotinib IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) | Tucatinib IC50 (nmol/L) |
| NCI-H1975 | EGFR L858R/T790M | 11 | 2.6 | >1000 | 25 | >1000 |
| Ba/F3 | EGFR exon 19 del | 1.8 | 0.4 | 120 | 2.1 | 580 |
| Ba/F3 | EGFR exon 20 ins D770_N771insSVD | 2.5 | 1.1 | >1000 | 12 | >1000 |
| Ba/F3 | HER2 exon 20 ins A775_G776insYVMA | 1.0 | 0.5 | 200 | 5.2 | >1000 |
Data sourced from preclinical studies.[1]
In Vivo Antitumor Activity
This compound has shown significant tumor growth inhibition in xenograft models, including those with mutations associated with afatinib resistance.
| Xenograft Model | Genetic Aberration | Treatment | Tumor Growth Inhibition (%) |
| NCI-H1975 | EGFR L858R/T790M | This compound (25 mg/kg, daily) | Significant tumor regression |
| Glioblastoma PDX35 | EGFRvIII | This compound (25 mg/kg, daily) | Superior to afatinib and osimertinib |
| MCF10A_HER2/insYVMA_v | HER2 exon 20 insertion | This compound (12.5 mg/kg, daily) | Significant tumor regression |
Data represents a summary of findings from preclinical xenograft studies.[1][2]
Mechanism of Action and Overcoming Afatinib Resistance
Afatinib resistance in NSCLC is primarily driven by the acquisition of secondary mutations in the EGFR gene, most commonly T790M, or through the activation of bypass signaling pathways, such as MET amplification.
Signaling Pathway Overview
Caption: Afatinib resistance mechanisms and the inhibitory action of this compound.
This compound's broader inhibitory profile against the ERBB family, including its activity against the T790M mutation, suggests it may overcome this primary resistance mechanism. While direct evidence of its efficacy against MET-amplified afatinib-resistant models is pending, its pan-ERBB inhibition may offer an advantage by potentially mitigating signaling from HER2/HER3 dimers that can be activated downstream of MET.
Experimental Protocols
The following are generalized methodologies based on published preclinical studies involving this compound.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered orally, once daily.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the control group.
Caption: General workflow for in vivo xenograft studies.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a potent pan-ERBB inhibitor with a promising efficacy profile in cancer models harboring EGFR and HER2 aberrations, including those associated with resistance to afatinib. Its ability to penetrate the blood-brain barrier further enhances its therapeutic potential for patients with brain metastases.
Crucially, future research should focus on directly evaluating the efficacy of this compound in NSCLC models with acquired resistance to afatinib. Such studies will be instrumental in definitively positioning this compound as a viable therapeutic strategy for this patient population. The ongoing clinical development of this compound will be critical in translating these promising preclinical findings into tangible benefits for patients with advanced NSCLC.
References
Confirming TAS2940 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm in vivo target engagement of TAS2940, a novel, brain-penetrable pan-ERBB inhibitor. We compare experimental approaches and present supporting data from preclinical studies, offering a framework for assessing the in vivo efficacy of this and similar targeted therapies.
Introduction to this compound
This compound is an orally bioavailable small molecule that irreversibly inhibits members of the ERBB family of receptor tyrosine kinases, primarily Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Its mechanism of action involves blocking the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[2][4] Preclinical studies have demonstrated its potential in treating cancers with HER2 and EGFR aberrations, including those with brain metastases, a key feature attributed to its ability to cross the blood-brain barrier.[3][4][5] A Phase 1 clinical trial (NCT04982926) is currently underway to evaluate its safety, tolerability, and preliminary antitumor activity in patients with advanced solid tumors harboring these alterations.[6]
In Vivo Target Engagement Assessment
Confirming that a drug engages its intended target in a living organism is a critical step in preclinical and clinical development. For this compound, this involves measuring the direct inhibition of EGFR and HER2 phosphorylation and the subsequent effects on downstream signaling pathways within the tumor tissue.
Key Experimental Approaches
Several methods can be employed to assess in vivo target engagement. The primary approach for this compound has been Western blotting of tumor lysates from xenograft models to quantify changes in protein phosphorylation.
Comparative Analysis of In Vivo Target Engagement
The following table summarizes preclinical data demonstrating this compound's ability to engage its target in vivo, compared to other ERBB family inhibitors.
| Compound | Target(s) | In Vivo Model | Dosage | Key Readout | Result | Reference |
| This compound | Pan-ERBB (EGFR, HER2) | NCI-N87 (HER2+) gastric cancer xenograft | 25.0 mg/kg | p-HER2, p-HER3, p-AKT, cleaved PARP | Sustained inhibition of p-HER2, p-HER3, and p-AKT; increase in cleaved PARP | [4] |
| Poziotinib | Pan-ERBB | Not specified in provided context | Not specified | Not specified | Effective against HER2 exon 20 insertions | [4] |
| Tucatinib | HER2 | Not specified in provided context | Not specified | Not specified | Less effective against HER2 exon 20 insertions compared to this compound | [4] |
| Lapatinib | EGFR, HER2 | SK-BR-3 (HER2+) breast cancer cells (in vitro) | 30-300 nmol/L | p-HER2, p-HER3, p-AKT, p-ERK | Initial inhibition, but phosphorylation of p-HER3, p-AKT, and p-ERK increased at 48h | [4] |
| Afatinib | Pan-ERBB | Glioblastoma PDX35 xenograft | Not specified | Tumor Growth Inhibition | Less effective than this compound in this model | [7] |
| Osimertinib | EGFR | Glioblastoma PDX35 xenograft | Not specified | Tumor Growth Inhibition | Less effective than this compound in this model | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used to assess this compound's in vivo target engagement.
In Vivo Xenograft Studies
-
Cell Lines and Animal Models: Nude mice are commonly used for subcutaneous or intracranial xenograft models. For example, NCI-N87 (HER2-overexpressing human gastric cancer) or patient-derived xenograft (PDX) models can be utilized.[4][6][7]
-
Drug Administration: this compound is administered orally, typically once daily.[2][4] Dosing can range from 3.1 to 25 mg/kg for efficacy studies.[2]
-
Tumor Collection and Lysate Preparation: At specified time points after treatment, tumors are excised, snap-frozen in liquid nitrogen, and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Tumor lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of HER2, EGFR, HER3, AKT, and ERK. An antibody against a marker of apoptosis, such as cleaved PARP, is also used.[4]
-
Immunohistochemistry (IHC): Tumor sections can be stained for biomarkers like phosphorylated HER2 and the proliferation marker Ki-67 to visualize target engagement and its effect on cell proliferation within the tumor microenvironment.[4]
Mass Spectrometry Analysis
To confirm the covalent binding of this compound to its target, intact mass spectrometry and peptide mapping analysis can be performed. This involves incubating the recombinant human HER2 protein with this compound and analyzing the resulting complex by LC-MS.[4]
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the this compound signaling pathway, the experimental workflow for assessing target engagement, and the logical relationship for dose-response analysis.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
TAS2940 Demonstrates Superior Brain Penetration in Preclinical Studies
A comparative analysis of the novel pan-ERBB inhibitor, TAS2940, reveals enhanced brain penetrability compared to other clinically relevant HER2 and EGFR targeted therapies, offering a promising new strategy for treating primary and metastatic brain tumors.
Researchers and drug development professionals focused on oncology are continually challenged by the blood-brain barrier (BBB), a significant obstacle to delivering effective therapies to brain tumors. A new irreversible pan-ERBB inhibitor, this compound, has been specifically engineered to overcome this hurdle. Preclinical data indicates that this compound exhibits superior brain penetration compared to several existing ERBB inhibitors, positioning it as a potentially transformative treatment for patients with brain malignancies harboring HER2 and EGFR aberrations.[1][2][3]
Quantitative Comparison of Brain Penetration
A key measure of a drug's ability to cross the blood-brain barrier is the unbound brain-to-plasma concentration ratio (Kp,uu,brain). This value represents the equilibrium of the unbound drug concentration between the brain and plasma, providing a critical indicator of its potential therapeutic concentration in the central nervous system (CNS). Preclinical studies in mice have demonstrated a significantly higher Kp,uu,brain value for this compound compared to other well-known ERBB inhibitors.
| Compound | Target(s) | Kp,uu,brain | Reference |
| This compound | pan-ERBB (HER2/EGFR) | ~0.8 | [4] |
| Lapatinib | HER2, EGFR | <0.1 | [4] |
| Neratinib | HER2, EGFR | <0.1 | [4] |
| Tucatinib | HER2 | ~0.2 | [4] |
| Poziotinib | HER2, EGFR | <0.1 | [4] |
| Osimertinib (B560133) | EGFR | ~0.6 | [4] |
These data clearly illustrate the superior ability of this compound to penetrate the brain in comparison to other inhibitors such as lapatinib, neratinib, and poziotinib.[4] While osimertinib shows considerable brain penetration, this compound still demonstrates a higher ratio. This enhanced CNS distribution is a critical attribute for a drug designed to treat brain tumors.[3][4]
Experimental Protocol: Assessment of Brain Penetrability
The determination of the Kp,uu,brain values for this compound and comparator compounds was conducted through a standardized preclinical in vivo protocol in mice with intact blood-brain barriers.[3]
Experimental Workflow:
-
Compound Administration: The test compounds, including this compound, were orally administered to mice.
-
Sample Collection: At predetermined time points following administration, blood and brain tissue samples were collected.
-
Sample Processing: Plasma was isolated from the blood samples. Brain tissue was homogenized.
-
Equilibrium Dialysis: Both plasma and brain homogenate samples were subjected to equilibrium dialysis to determine the unbound fraction of the drug in each matrix.
-
Concentration Measurement: The total and unbound concentrations of the compounds in plasma and brain were quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Kp,uu,brain Calculation: The unbound brain-to-plasma concentration ratio was calculated using the measured unbound concentrations in the brain and plasma.
Experimental workflow for determining brain penetrability.
This compound Signaling Pathway Inhibition
This compound is a covalent, irreversible inhibitor that targets the ERBB family of receptor tyrosine kinases, including HER2 and EGFR.[1][5] By binding to these receptors, this compound blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[5][6] This mechanism of action is particularly relevant for tumors with HER2 amplification or EGFR mutations, including those that have metastasized to the brain.[1][2]
This compound inhibits HER2/EGFR signaling pathways.
Conclusion
The preclinical data strongly support the potential of this compound as a best-in-class, brain-penetrant pan-ERBB inhibitor. Its superior Kp,uu,brain value compared to other targeted therapies highlights its promise for effectively treating patients with primary brain tumors and brain metastases characterized by HER2 or EGFR alterations.[1][3][7] The ongoing clinical development of this compound is eagerly anticipated by the oncology research community.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TAS2940: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like TAS2940 are paramount to ensuring laboratory safety and environmental protection. While specific disposal instructions are typically provided in the Safety Data Sheet (SDS) by the manufacturer, this document outlines a general, step-by-step procedure for the safe disposal of this compound in a laboratory setting, based on established best practices for chemical waste management.
It is critical to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must obtain the SDS from the supplier of this compound and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.
Quantitative Data on this compound
Quantitative data regarding the physical and chemical properties, toxicity, and environmental hazards of this compound are essential for a comprehensive risk assessment. This information is typically found in the compound's SDS. As this information is not publicly available, a placeholder table is provided below to indicate the type of data that should be sourced from the official SDS.
| Property | Value |
| Physical State | Solid |
| Molecular Formula | C₂₈H₃₀N₆O₂ |
| Molecular Weight | 482.58 g/mol |
| Solubility | Soluble in DMSO |
| Acute Toxicity (Oral) | Data not publicly available; consult SDS |
| Aquatic Toxicity | Data not publicly available; consult SDS |
| Persistence and Degradability | Data not publicly available; consult SDS |
Experimental Protocol for the Disposal of this compound
The following protocol provides a general framework for the safe disposal of small quantities of this compound typically handled in a research laboratory.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds).
-
Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid this compound powder in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, sealed plastic bag or container labeled as "Hazardous Waste - this compound Contaminated Debris."
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent (e.g., DMSO), collect the solution in a dedicated, sealed, and properly vented hazardous waste container.
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the estimated concentration.
-
Never mix different chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
3. Decontamination of Work Surfaces:
-
After handling and packaging this compound for disposal, decontaminate the work surface within the chemical fume hood.
-
Use a suitable solvent (e.g., 70% ethanol (B145695) or as recommended by your institution's EHS) to wipe down the area.
-
Dispose of the cleaning materials (e.g., paper towels) as "Hazardous Waste - this compound Contaminated Debris."
4. Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
-
Arrange for the collection of the hazardous waste by your institution's EHS department according to their established schedule and procedures.
5. Record Keeping:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is often a regulatory requirement.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial preparation to final collection.
By adhering to these general guidelines and, most importantly, the specific directives from the manufacturer's SDS and your local EHS office, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
Safeguarding Researchers: A Comprehensive Guide to Handling TAS2940
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of TAS2940, a potent pan-ERBB inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment (PPE) |
| Low-Concentration Solutions (<1mM) | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields |
| High-Concentration Solutions (≥1mM) & Solid Compound | - Disposable, solid-front laboratory coat- Chemical-resistant nitrile or neoprene gloves (double-gloving mandatory)- Tightly fitting chemical splash goggles- Full-face respirator with appropriate cartridges if there is a risk of aerosolization or if handling outside of a certified chemical fume hood |
| Weighing and Aliquoting Solid Compound | - All PPE for high-concentration solutions- Operations must be conducted within a certified chemical fume hood or a containment glove box |
A Safety Data Sheet (SDS) for this compound fumarate (B1241708) specifies the use of tightly fitting safety goggles, chemical impermeable gloves, and fire/flame resistant and impervious clothing.[1] A full-face respirator should be used if exposure limits are exceeded.[1]
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure the integrity of experiments involving this compound.
Engineering Controls and a Safe Workspace
The primary method for controlling exposure to potent compounds like this compound is through engineering controls.[2][3] All work with solid this compound or concentrated solutions must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute. For highly potent active pharmaceutical ingredients (HPAPIs), specialized containment solutions are necessary to protect both employees and the environment from exposure.[2] A well-ventilated area is crucial for safe handling.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing supplies, solvents, and waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing (Solid Compound):
-
Perform all weighing operations within a chemical fume hood or containment glove box.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Clean the weighing area immediately after use with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Solubilization:
-
Add solvent to the solid this compound within the chemical fume hood.
-
Cap the container securely and mix by vortexing or gentle agitation until fully dissolved.
-
-
Handling Solutions:
-
Always handle solutions of this compound within a chemical fume hood.
-
Use positive displacement pipettes for accurate and safe liquid handling.
-
Avoid creating aerosols.
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is large or involves solid material outside of a fume hood, contact the institution's environmental health and safety (EHS) department. For small liquid spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. |
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.
Waste Segregation and Labeling
All waste generated from handling this compound must be treated as hazardous chemical waste.[4] It is essential to segregate waste streams to ensure proper disposal.
| Waste Type | Disposal Container and Labeling |
| Solid this compound Waste | - Labeled, sealed, and puncture-resistant container.- Label must include: "Hazardous Waste," "this compound Solid Waste," and the appropriate hazard pictograms. |
| Liquid this compound Waste | - Labeled, leak-proof, and chemically compatible container.- Label must include: "Hazardous Waste," "this compound Liquid Waste," the solvent composition, and the approximate concentration of this compound. |
| Contaminated Sharps | - Labeled, puncture-proof sharps container.- Label must indicate "Hazardous Sharps Waste" and "Contaminated with this compound." |
| Contaminated PPE and Consumables | - Labeled, durable, and sealed plastic bag or container.- Label must indicate "Hazardous Waste" and "Contaminated with this compound." |
Step-by-Step Disposal Protocol
-
Collection: Collect all this compound waste in the appropriately labeled containers at the point of generation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed when not in use.[4]
-
Decontamination of Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, the container can be disposed of as regular laboratory glassware or plasticware.
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Do not dispose of any this compound waste down the drain or in the regular trash.[1]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of the safety procedures for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
